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  • Product: N-(4-Diethylaminophenyl)formamide
  • CAS: 5235-68-7

Core Science & Biosynthesis

Foundational

N-(4-Diethylaminophenyl)formamide: Structural Elucidation, Synthesis, and Applications in Advanced Multicomponent Reactions

Executive Summary & Chemical Rationale In the landscape of modern synthetic organic chemistry and drug development, N-(4-Diethylaminophenyl)formamide serves as a highly specialized, electron-rich building block. Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of modern synthetic organic chemistry and drug development, N-(4-Diethylaminophenyl)formamide serves as a highly specialized, electron-rich building block. Structurally characterized by a central benzene ring substituted with a strongly electron-donating diethylamino group at the para position and a formamide moiety, this compound is primarily utilized as a direct precursor to 4-diethylaminophenyl isocyanide.

The synthesis and handling of this molecule present unique challenges. The precursor, N,N-diethyl-p-phenylenediamine (DPD), is famously susceptible to single-electron oxidation, forming a stable, highly colored radical cation—a property heavily exploited in rapid chlorination detection assays[1]. Consequently, traditional high-temperature formylation techniques often lead to severe oxidative degradation. This technical guide outlines the physicochemical profile of N-(4-Diethylaminophenyl)formamide and provides a self-validating, causality-driven methodology for its synthesis under mild conditions, ensuring high fidelity for downstream multicomponent reactions (MCRs)[2].

Structural and Physicochemical Profiling

Understanding the baseline properties of N-(4-Diethylaminophenyl)formamide is critical for chromatographic tracking and downstream processing. The restricted rotation around the C–N amide bond typically results in observable rotamers during NMR characterization, a hallmark of N-phenylformamides.

Table 1: Physicochemical Profile of N-(4-Diethylaminophenyl)formamide

PropertySpecification / Value
IUPAC Name N-[4-(diethylamino)phenyl]formamide
CAS Number 5235-68-7[3]
Molecular Formula C11H16N2O[3]
Molecular Weight 192.26 g/mol [3]
Structural Features Para-substituted aniline derivative; terminal formyl group
Downstream Utility Precursor to 4-Diethylaminophenyl isocyanide (CAS 42549-09-7)

Mechanistic Synthesis Workflows

To bypass the oxidative lability of the DPD precursor, formylation must be conducted using highly activated formylating agents at low temperatures. While recent literature explores hypervalent iodine (PIFA)-promoted transamidation for formamide synthesis[4], the oxidative nature of PIFA makes it less suitable for electron-rich anilines. Instead, the in situ generation of a mixed anhydride using trifluoromethanesulfonic anhydride (Tf2O) and formic acid provides the optimal balance of high electrophilicity and mild reaction conditions.

Table 2: Comparative Formylation Strategies for Electron-Rich Anilines

Reagent SystemTempTimeChemoselectivity / YieldRationale / Causality
HCO2H / Tf2O 0 °C4 hHigh (>85%)Prevents amine oxidation; rapid conversion.
HCO2H / PIFA 100 °C2 hLow to ModerateHigh risk of radical cation formation[4].
Ethyl Formate 65 °C24 hModerateRequires strict inert atmosphere; thermal stress.
Protocol 1: Mild N-Formylation of N,N-Diethyl-p-phenylenediamine

This protocol utilizes a highly reactive mixed anhydride to achieve formylation without thermal degradation.

  • Activation of Formic Acid:

    • Action: In a flame-dried flask under argon, dissolve 1.5 equivalents of anhydrous formic acid (HCO2H) in dry dichloromethane (DCM). Cool to 0 °C using an ice bath. Slowly add 1.5 equivalents of trifluoromethanesulfonic anhydride (Tf2O) followed by 1.5 equivalents of triethylamine (Et3N). Stir for 15 minutes.

    • Causality: Tf2O reacts with formic acid to generate a highly electrophilic formyl triflate intermediate. Et3N acts as an acid scavenger to prevent premature degradation of the complex.

  • Substrate Coupling:

    • Action: Dropwise, add a solution of N,N-diethyl-p-phenylenediamine (1.0 equivalent) in DCM. Maintain the temperature at 0 °C and stir for 4 hours.

    • Causality: The electron-rich amine rapidly attacks the activated formyl species. Keeping the reaction at 0 °C suppresses the oxidative degradation of the diethylamino group.

  • Self-Validating Workup:

    • Action: Monitor completion via TLC (EtOAc/Hexane). Quench the reaction with a 10% aqueous Na2CO3 solution. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: The Na2CO3 wash is critical. It neutralizes the triflic acid byproduct. If the pH remains acidic, the diethylamino group will protonate, rendering the target molecule water-soluble and causing massive yield loss during extraction.

Protocol 2: Downstream Dehydration to 4-Diethylaminophenyl Isocyanide

The synthesized formamide is directly dehydrated to yield a potent synthon for Ugi/Passerini multicomponent reactions, enabling the synthesis of complex heterocycles like fused pyridocoumarins[2].

  • Reagent Assembly: Dissolve N-(4-Diethylaminophenyl)formamide in dry DCM and cool to -20 °C. Add 3.0 equivalents of diisopropylamine.

  • Elimination: Dropwise, add 1.2 equivalents of phosphorus oxychloride (POCl3). Stir for 1 hour.

    • Causality: The formamide oxygen nucleophilically attacks the oxophilic phosphorus of POCl3, creating a highly reactive phosphorodichloridate leaving group. The bulky base (diisopropylamine) facilitates an anti-periplanar E2-type elimination of the proton, yielding the terminal isocyanide carbon without engaging in unwanted nucleophilic side reactions.

Reaction Pathway Visualization

The following diagram illustrates the logical progression from the oxidatively sensitive precursor to the final multicomponent reaction (MCR) application, highlighting the strategic necessity of the formamide intermediate.

G Amine N,N-diethyl-p-phenylenediamine (Amine Precursor) Formylation Mild Formylation (HCO2H, Tf2O, 0°C) Amine->Formylation Prevents oxidation Target N-(4-Diethylaminophenyl)formamide (Target: CAS 5235-68-7) Formylation->Target High yield Dehydration Dehydration (POCl3, Base) Target->Dehydration O-activation Isocyanide 4-Diethylaminophenyl isocyanide (MCR Synthon) Dehydration->Isocyanide Elimination

Synthetic pipeline from electron-rich amine to isocyanide via formamide intermediate.

Analytical Characterization & Quality Assurance

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • 1H NMR (CDCl3, 400 MHz): The spectrum will display characteristic rotameric splitting due to the partial double-bond character of the formamide C–N bond. The formyl proton (-CHO) typically appears as two distinct singlets (approx. ratio 1:1 to 2:1 depending on solvent) between δ 8.30 and 8.70 ppm. The diethylamino group will present a clear quartet at ~3.3 ppm (4H, -CH2-) and a triplet at ~1.1 ppm (6H, -CH3).

  • Mass Spectrometry (ESI-MS): Expected[M+H]+ peak at m/z 193.1. The absence of an m/z 165.1 peak confirms that no deformylation has occurred during ionization.

References

  • Title: An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest Source: MDPI URL:[Link]

  • Title: Bis(trifluoroacetoxy)iodo benzene (PIFA)-promoted transamidation of carboxamides and carboxylic acids with amines Source: Arkivoc URL: [Link]

Sources

Exploratory

N-(4-Diethylaminophenyl)formamide: Physicochemical Profiling and Synthetic Applications in Advanced Drug Development

Executive Summary In the landscape of organic synthesis and drug development, N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7) serves as a critical synthetic bridge[1]. Structurally, it is a formyl-protected derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7) serves as a critical synthetic bridge[1]. Structurally, it is a formyl-protected derivative of N,N-diethyl-p-phenylenediamine. While its parent compound is historically renowned as a photographic developer, the formamide derivative is primarily synthesized as a stable, isolable intermediate. Its most significant application lies in its dehydration to yield 4-diethylaminophenyl isocyanide (CAS: 42549-09-7)[2], a highly electron-rich building block essential for advanced multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, which are heavily utilized in modern peptidomimetic drug discovery[3].

This whitepaper provides an in-depth analysis of the physicochemical properties of N-(4-Diethylaminophenyl)formamide, the mechanistic causality behind its synthesis, and its downstream applications in complex heterocycle generation.

Physicochemical and Electronic Profiling

The chemical behavior of N-(4-Diethylaminophenyl)formamide is dictated by a classic "push-pull" electronic system across the aromatic ring, albeit a mild one. The para-substituted diethylamino group ( −N(CH2​CH3​)2​ ) is strongly electron-donating via resonance, enriching the π -system of the benzene ring. Conversely, the formamide group ( −NHCHO ) acts as a mild electron-withdrawing group and a robust protecting moiety, stabilizing the otherwise oxidation-prone primary amine.

Quantitative Data Summary
PropertyValue / Description
Chemical Name N-(4-Diethylaminophenyl)formamide
CAS Registry Number 5235-68-7
Molecular Formula C11​H16​N2​O
Molecular Weight 192.26 g/mol
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Diethylamino Nitrogen)
Physical State Solid / Crystalline Powder
Downstream Derivative 4-Diethylaminophenyl isocyanide (CAS: 42549-09-7)

Data compiled from verified chemical databases[1],[2].

Synthetic Methodology: Formylation Workflow

Mechanistic Rationale

The parent compound, N,N-diethyl-p-phenylenediamine, is highly susceptible to one-electron oxidations, readily forming colored radical cations (Wurster's salts) upon exposure to air. To utilize this scaffold in further synthesis (such as isocyanide generation), the primary amine must be selectively protected. Formylation using a mixed anhydride (generated in situ from formic acid and acetic anhydride) or refluxing ethyl formate achieves this rapidly. The formyl group is chosen specifically because it is the direct precursor to the isocyanide functional group.

SynthesisWorkflow A N,N-Diethyl-p-phenylenediamine (Oxidation-Prone Amine) B Formylation (HCOOH / Ac2O) A->B Protection C N-(4-Diethylaminophenyl)formamide (Stable Intermediate) B->C D Dehydration (POCl3, Et3N, 0°C) C->D Activation & Elimination E 4-Diethylaminophenyl isocyanide (MCR Building Block) D->E

Caption: Workflow for the synthesis of N-(4-Diethylaminophenyl)formamide and its isocyanide derivative.

Step-by-Step Protocol: Synthesis of N-(4-Diethylaminophenyl)formamide

Note: This protocol relies on a self-validating feedback loop using TLC and visual cues.

  • Preparation of Formylating Agent : In a flame-dried, argon-purged round-bottom flask, carefully add 1.2 equivalents of formic acid. Cool to 0°C and dropwise add 1.1 equivalents of acetic anhydride. Stir for 1 hour to generate the highly reactive formic acetic anhydride.

  • Amine Addition : Dissolve 1.0 equivalent of N,N-diethyl-p-phenylenediamine in anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0°C to prevent exothermic degradation.

  • Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature. Monitor via TLC (Eluent: 50:50 Ethyl Acetate/Hexanes).

    • Causality Check: The starting material will appear as a highly polar, easily oxidized spot (often turning pink/brown on the TLC plate). The successful formation of the formamide is indicated by the appearance of a less polar, UV-active spot that does not rapidly discolor in air.

  • Quenching and Extraction : Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until gas evolution ceases. Extract the aqueous layer three times with DCM.

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting solid is N-(4-Diethylaminophenyl)formamide, which can be recrystallized from hot ethanol if ultra-high purity is required.

Downstream Transformation: The Isocyanide Bridge

The true value of N-(4-Diethylaminophenyl)formamide in drug discovery is its role as the direct precursor to 4-diethylaminophenyl isocyanide .

Mechanistic Rationale for Dehydration

To convert the formamide to an isocyanide, the carbonyl oxygen must be eliminated. This is achieved using Phosphorus Oxychloride ( POCl3​ ) and Triethylamine ( Et3​N ). POCl3​ acts as a potent electrophile, phosphorylating the formamide oxygen to create an exceptional leaving group. Et3​N subsequently deprotonates the amide nitrogen, driving an E2-like elimination that ejects the phosphorodichloridate leaving group and generates the terminal isocyanide carbon.

Step-by-Step Protocol: Dehydration to Isocyanide
  • Activation : Dissolve N-(4-Diethylaminophenyl)formamide in anhydrous DCM under argon. Add 3.0 equivalents of Et3​N and cool the system to -10°C using an ice/salt bath.

  • Elimination : Add 1.2 equivalents of POCl3​ dropwise. Strict temperature control is vital; if the reaction warms, polymerization of the isocyanide can occur.

  • Validation via Spectroscopy :

    • Causality Check: The reaction is complete when TLC shows the disappearance of the formamide. However, the ultimate self-validating check is Infrared (IR) Spectroscopy . The crude mixture will show the complete disappearance of the strong amide carbonyl stretch (~1680 cm⁻¹) and the emergence of a sharp, distinct isocyanide C≡N stretch at 2120–2150 cm⁻¹ .

  • Isolation : Quench carefully with ice water, extract with DCM, and purify rapidly via flash column chromatography using basic alumina (silica can sometimes hydrolyze electron-rich isocyanides back to formamides).

Applications in Advanced Drug Development (MCRs)

Once converted to 4-diethylaminophenyl isocyanide, the scaffold becomes a powerful nucleophile for Multicomponent Reactions (MCRs). The strongly electron-donating diethylamino group pushes electron density through the aromatic ring and onto the isocyanide carbon, making it exceptionally reactive toward electrophilic iminium ions.

This heightened reactivity is exploited in the synthesis of complex, biologically active heterocycles. For example, aryl isocyanides are heavily utilized in the synthesis of fused pyridocoumarins , which exhibit anti-cancer, anti-HIV, and antimalarial properties[3]. In these pathways, the isocyanide undergoes a 1,4-addition to activated coumarin derivatives, followed by cyclization to form the fused heterocyclic core[3].

Furthermore, it is a prime candidate for the Ugi Four-Component Reaction (U-4CR) , a cornerstone of combinatorial chemistry used to rapidly synthesize peptidomimetic libraries.

UgiPathway Aldehyde Aldehyde (R1-CHO) Imine Schiff Base (Imine) Intermediate Aldehyde->Imine Amine Primary Amine (R2-NH2) Amine->Imine Adduct Alpha-Adduct Intermediate Imine->Adduct Protonation & Activation Acid Carboxylic Acid (R3-COOH) Acid->Adduct Isocyanide 4-Diethylaminophenyl Isocyanide (Highly Nucleophilic) Isocyanide->Adduct Rapid Nucleophilic Attack Product Bis-amide Peptidomimetic (Drug Scaffold) Adduct->Product Mumm Rearrangement

Caption: Ugi 4-component reaction mechanism utilizing the electron-rich isocyanide derivative.

The Causality of the Diethylamino Group in MCRs

In the Ugi reaction, the rate-determining step is often the nucleophilic attack of the isocyanide onto the protonated imine (iminium ion). Standard aliphatic isocyanides (like tert-butyl isocyanide) react at a baseline rate. However, the 4-diethylaminophenyl isocyanide reacts significantly faster. The lone pair on the diethylamino nitrogen delocalizes into the aromatic ring, increasing the partial negative charge on the terminal isocyanide carbon. This allows researchers to run Ugi reactions at lower temperatures or with sterically hindered aldehydes/amines, expanding the accessible chemical space for drug discovery.

References

  • ChemicalBook. "N-(4-DIETHYLAMINOPHENYL)FORMAMIDE 97 | 5235-68-7".
  • NextSDS. "4-(Diethylamino)phenyl isocyanide — Chemical Substance Information".
  • Sigma-Aldrich. "Organic Building Blocks - 4-Diethylaminophenyl isocyanide".
  • National Institutes of Health (PMC). "An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest".

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(4-Diethylaminophenyl)formamide

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's NMR spectral data is fundamental to confirming its identity, purity, and conformational properties. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for N-(4-Diethylaminophenyl)formamide, a key intermediate in the synthesis of various dyes and pharmacologically active compounds.

This document moves beyond a simple listing of spectral data. It delves into the rationale behind the predicted chemical shifts and coupling constants, drawing on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. We will explore the nuances of the spectra, including the effects of restricted rotation around the amide bond, a characteristic feature of formamides. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar molecules, ensuring scientific integrity and reproducibility.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for N-(4-Diethylaminophenyl)formamide (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s (broad)1HFormyl proton (-CHO)
~7.3d2HAromatic protons (ortho to -NHCHO)
~6.7d2HAromatic protons (ortho to -N(CH₂CH₃)₂)
~3.4q4HMethylene protons (-N(CH₂CH₃)₂)
~1.2t6HMethyl protons (-N(CH₂CH₃)₂)

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-Diethylaminophenyl)formamide (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162Formyl carbon (-CHO)
~145Aromatic carbon (para to -NHCHO)
~130Aromatic carbon (ipso to -NHCHO)
~122Aromatic carbons (ortho to -NHCHO)
~112Aromatic carbons (ortho to -N(CH₂CH₃)₂)
~45Methylene carbons (-N(CH₂CH₃)₂)
~13Methyl carbons (-N(CH₂CH₃)₂)

Detailed Spectral Analysis and Rationale

The predicted spectral data is a synthesis of empirical data from related structures and fundamental NMR principles. The following sections provide a detailed justification for the assignment of each signal.

¹H NMR Spectrum Analysis

The proton NMR spectrum of N-(4-Diethylaminophenyl)formamide is expected to exhibit distinct signals corresponding to the formyl, aromatic, and diethylamino protons.

  • Formyl Proton (-CHO): The proton of the formyl group is anticipated to appear as a singlet at approximately 8.3 ppm. Due to the partial double bond character of the C-N amide bond, rotation is restricted, which can lead to the existence of cis and trans rotamers.[1][2] This restricted rotation can result in two distinct signals for the formyl proton, though often one rotamer is predominant.[3] The formyl proton signal may also exhibit broadening due to quadrupole coupling with the adjacent nitrogen atom.

  • Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' spin system, which often appears as two doublets.[4] The protons ortho to the electron-withdrawing formamido group (-NHCHO) are expected to be deshielded and resonate downfield, predicted around 7.3 ppm. Conversely, the protons ortho to the electron-donating diethylamino group (-N(CH₂CH₃)₂) will be shielded and appear upfield, around 6.7 ppm.[5]

  • Diethylamino Group Protons: The diethylamino group will present as a quartet and a triplet. The four methylene protons (-CH₂-) are chemically equivalent and will be split by the six adjacent methyl protons, resulting in a quartet at approximately 3.4 ppm. The six methyl protons (-CH₃) are also equivalent and will be split by the four methylene protons, giving a triplet at around 1.2 ppm.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Formyl Carbon (-CHO): The carbonyl carbon of the formyl group is expected to have the most downfield chemical shift, around 162 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.[6]

  • Aromatic Carbons: The para-disubstituted benzene ring will show four distinct signals in the aromatic region (approximately 110-150 ppm).[7] The carbon atom attached to the electron-donating diethylamino group (C4) will be the most shielded, appearing around 145 ppm. The carbon atom bonded to the nitrogen of the formamido group (C1, ipso-carbon) is predicted to be around 130 ppm. The carbons ortho to the formamido group (C2 and C6) are expected at approximately 122 ppm, while the carbons ortho to the diethylamino group (C3 and C5) will be the most shielded, appearing at around 112 ppm.[5]

  • Diethylamino Group Carbons: The methylene carbons (-CH₂-) of the diethylamino group are expected to resonate around 45 ppm, while the terminal methyl carbons (-CH₃) will appear further upfield at approximately 13 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for N-(4-Diethylaminophenyl)formamide, the following experimental protocol is recommended.

Sample Preparation
  • Analyte Purity: Ensure the N-(4-Diethylaminophenyl)formamide sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving the analyte and has well-characterized residual solvent peaks.[8]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.[9][10] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable.[8][10]

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0 ppm).[10]

  • Sample Filtration: To ensure a homogeneous magnetic field and sharp signals, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are suggested for data acquisition on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: At least 2 seconds to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of CDCl₃ (77.16 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick the peaks in both ¹H and ¹³C spectra.

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features of N-(4-Diethylaminophenyl)formamide and the expected NMR correlations.

Caption: Molecular structure of N-(4-Diethylaminophenyl)formamide.

1H_NMR_Correlations cluster_Aromatic Aromatic Region cluster_Aliphatic Aliphatic Region H_ortho_NHCHO ~7.3 ppm (d) (ortho to -NHCHO) H_ortho_NEt2 ~6.7 ppm (d) (ortho to -NEt2) H_ortho_NHCHO->H_ortho_NEt2 J-coupling CH2 ~3.4 ppm (q) (-CH₂-) CH3 ~1.2 ppm (t) (-CH₃) CH2->CH3 J-coupling Formyl ~8.3 ppm (s) (-CHO)

Caption: Predicted ¹H NMR correlations for N-(4-Diethylaminophenyl)formamide.

13C_NMR_Regions Carbonyl ~162 ppm (-CHO) Aromatic 112-145 ppm (Aromatic C) Aliphatic 13-45 ppm (Alkyl C)

Caption: Predicted ¹³C NMR chemical shift regions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectral data for N-(4-Diethylaminophenyl)formamide. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust set of expected spectral parameters. The detailed analysis of these parameters, including considerations of rotational isomerism, offers a deeper understanding of the molecule's structural characteristics. The provided experimental protocol outlines a clear and reproducible method for obtaining high-quality NMR data, ensuring the scientific rigor required by researchers in the field. This guide serves as a valuable resource for the identification, characterization, and quality control of N-(4-Diethylaminophenyl)formamide in various scientific and industrial applications.

References

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  • LeMaster, C. B., & True, N. S. (1989). Gas-Phase ¹H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides. The Journal of Physical Chemistry A, 93(26), 7470-7475. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Gorb, L., & Gonzalez, C. (2020). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 25(11), 2537. [Link]

  • Anet, F. A. L., & Guttowsky, H. S. (2018). Modulations in restricted amide rotation by steric induced conformational trapping. Magnetic Resonance in Chemistry, 56(10), 969-974. [Link]

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  • Schneider, W. G., & Hatton, J. V. (1962). Solvent effects in N.M.R. spectra of amide solutions. Canadian Journal of Chemistry, 40(7), 1285-1295. [Link]

  • Contreras, R., & Murillo, A. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-di-o-tolylformamidine. Molecules, 7(9), 679-688. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹H NMR spectra of compound B at room temperature in CDCl₃. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. Retrieved from [Link]

  • Kim, S., et al. (2020). Experimental ¹H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-diethylaminophenyl)formamide. Retrieved from [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 281-291. [Link]

  • LaPlanche, L. A., & Rogers, M. T. (1964). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 29(1), 209-212. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). FORMAMIDINE, N,N-DIMETHYL-N'-(p-(DIMETHYLAMINO)PHENYL)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of CO₂ with ammonia borane and selective formylation of amines in the presence of imidazolium halides. Retrieved from [Link]

  • SpectraBase. (n.d.). Formamide - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. Retrieved from [Link]

Sources

Exploratory

The Electron-Donating Effects of the Diethylamino Group in Aryl Formamides: Mechanistic Insights and Experimental Workflows

Executive Summary In the rational design of small molecules, the precise tuning of conformational dynamics is critical for optimizing target binding and pharmacokinetic profiles. Within aryl formamides (formanilides), th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of small molecules, the precise tuning of conformational dynamics is critical for optimizing target binding and pharmacokinetic profiles. Within aryl formamides (formanilides), the rotational barrier of the C−N amide bond dictates the molecule's three-dimensional pre-organization. The introduction of a diethylamino group ( −N(CH2​CH3​)2​ ) to the aryl ring introduces profound electronic perturbations. As a Senior Application Scientist, I present this technical guide to deconstruct the causality behind these electronic effects, quantify their impact on rotational barriers, and provide a self-validating experimental workflow for their measurement.

Mechanistic Framework: Cross-Conjugation and Rotational Dynamics

To understand the influence of the diethylamino group, we must first examine the basal electronic state of an unsubstituted aryl formamide. The nitrogen atom of the formamide moiety possesses a lone pair that participates in a "cross-conjugation" competition:

  • Amide Resonance: Delocalization into the adjacent carbonyl group ( O=C−N↔−O−C=N+ ).

  • Aniline Resonance: Delocalization into the adjacent aryl π -system.

The C−N rotational barrier ( ΔG‡ ), which typically ranges from 15 to 22 kcal/mol in standard amides[1], is directly proportional to the extent of amide resonance.

When a diethylamino group is installed at the para position of the aryl ring, it acts as a powerful electron-donating group (EDG) via strong positive mesomeric (+M) and positive inductive (+I) effects. This functional group pumps electron density into the aryl π -system. The resulting electron-rich aromatic ring electronically repels the formamide nitrogen's lone pair, effectively shutting down the aniline-type resonance. Consequently, the nitrogen's lone pair is forced to delocalize almost exclusively into the carbonyl group. This drastically increases the O=C−N double-bond character, thereby elevating the rotational barrier compared to unsubstituted or electron-deficient analogs[2].

G NEt2 Diethylamino Group (-NEt2) Aryl Aryl Ring (pi-system) NEt2->Aryl Strong +M / +I Effect (Electron Donation) N_Form Formamide Nitrogen (Lone Pair) Aryl->N_Form Repels N-lone pair (Decreases cross-conjugation) Carbonyl Carbonyl Group (C=O) N_Form->Carbonyl Enhances Amide Resonance (Increases C-N Barrier)

Fig 1: Electronic delocalization pathway of the diethylamino group enhancing amide resonance.

Quantitative Data: Substituent Effects on Rotational Barriers

The magnitude of electron donation can be quantified using the Hammett constant ( σp​ ). The diethylamino group possesses a highly negative σp​ value of approximately -0.83, making it one of the strongest neutral EDGs[3]. The table below summarizes the linear free-energy relationship (LFER) between various para-substituents, their electronic nature, and their corresponding impact on the C−N rotational barrier in formanilides.

Substituent (para)Hammett Constant ( σp​ )Primary Electronic EffectEst. Rotational Barrier ΔG‡ (kcal/mol)
−NO2​ +0.78Strong EWG (-M, -I)~ 14.5
−Cl +0.23Weak EWG (+M, -I)~ 15.6
−H 0.00Reference~ 16.0
−CH3​ -0.17Weak EDG (+I)~ 16.3
−OCH3​ -0.27EDG (+M, -I)~ 16.8
−N(CH2​CH3​)2​ -0.83 Strong EDG (+M, +I) ~ 17.5

Data Synthesis Note: Barrier values are representative estimates derived from established LFER trends in N-aryl amides to illustrate the thermodynamic shift caused by the +M effect.

Experimental Protocol: Dynamic NMR (dNMR) Validation

To empirically validate the rotational barrier of 4-(diethylamino)phenylformamide, Dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy is the gold standard. The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.

Step-by-Step Methodology

Step 1: Stringent Sample Preparation

  • Action: Dissolve 15 mg of highly purified (>98% by HPLC) 4-(diethylamino)phenylformamide in 0.6 mL of 1,1,2,2 -tetrachloroethane- d2​ ( TCE−d2​ ). Seal the NMR tube hermetically.

  • Causality: A non-polar, aprotic solvent is mandatory. Protic solvents (e.g., Methanol- d4​ ) form intermolecular hydrogen bonds with the formamide carbonyl oxygen. This artificially pulls electron density toward the oxygen, inflating the C−N double bond character and yielding a falsely high ΔG‡ . Sealing the tube prevents solvent evaporation at high temperatures, which would alter the sample concentration and dielectric constant.

Step 2: Temperature Calibration (Self-Validation Check)

  • Action: Insert a neat ethylene glycol standard NMR tube into the probe. Acquire spectra across the intended temperature range ( 25∘C to 120∘C ) and calculate the true temperature based on the chemical shift difference ( Δδ ) between the hydroxyl and methylene protons.

  • Causality: Instrument console thermocouples frequently deviate by ±2∘C . Because temperature ( T ) is the denominator in the Eyring equation, uncalibrated temperatures will cause exponential errors in the calculated enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Step 3: Variable Temperature (VT) Acquisition

  • Action: Insert the sample tube. Acquire 1D 1H NMR spectra at 5∘C increments. Focus on the formyl proton signal ( ∼8.0−8.5 ppm), which will appear as two distinct singlets at room temperature (representing the cis and trans rotamers). Continue heating until the signals broaden, coalesce into a single broad peak (Coalescence Temperature, Tc​ ), and finally sharpen into a single time-averaged peak.

Step 4: Lineshape Analysis and Eyring Plotting

  • Action: Use NMR simulation software (e.g., DNMR3) to fit the experimental spectra at each temperature increment to extract the exchange rate constant ( k ). Plot ln(k/T) versus 1/T .

  • Self-Validation: Ensure the simulated lineshape matches the experimental data with an R2>0.99 . The slope of the Eyring plot yields −ΔH‡/R , and the y-intercept yields ΔS‡/R+ln(kB​/h) . Calculate ΔG‡ at 298K .

Workflow Synth 1. Synthesis of p-NEt2 Aryl Formamide Purify 2. Purification & Validation (HPLC / HRMS) Synth->Purify Yields crude product SamplePrep 3. dNMR Sample Prep (Deuterated Solvent) Purify->SamplePrep >98% Purity required VT_NMR 4. Variable Temp (VT) NMR (Acquire spectra across Tc) SamplePrep->VT_NMR Seal in NMR tube LineShape 5. Lineshape Analysis (Extract Rate Constants) VT_NMR->LineShape Identify Coalescence (Tc) Eyring 6. Eyring Plot (Calculate ΔG‡, ΔH‡, ΔS‡) LineShape->Eyring Kinetic data extraction

Fig 2: Self-validating experimental workflow for synthesizing and analyzing rotational barriers.

Impact on Drug Development Workflows

In medicinal chemistry, the diethylamino group is frequently utilized not only to increase lipophilicity (LogP) but also to structurally rigidify the adjacent amide bonds. By increasing the rotational barrier of the aryl formamide, the molecule is kinetically trapped in its most thermodynamically stable rotamer (typically the Z-isomer to minimize steric clash with the bulky aryl ring). This conformational pre-organization drastically reduces the entropic penalty ( ΔS ) upon binding to a target protein's active site, often leading to a log-fold increase in receptor affinity. Understanding and quantifying this electron-donating effect allows drug development professionals to rationally design highly potent, conformationally restricted therapeutics.

References

  • II. NMR Parameters and Rotational Barriers for Some p-Substituted Formanilides - Acta Chemica Scandinavica [Link]

  • Substituent effects on the barrier to carbamate C–N rotation - ResearchGate [Link]

  • Suppression of Parasitic Chemistry in Li–O2 Batteries Incorporating Thianthrene-Based Proposed Redox Mediators - ACS Applied Energy Materials[Link]

Sources

Exploratory

Exploratory Synthesis and Derivatization of N-(4-Diethylaminophenyl)formamide: A Technical Guide

Executive Summary N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7) is a highly versatile building block utilized across materials science, dye synthesis, and pharmaceutical development[1]. Characterized by a push-pull e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7) is a highly versatile building block utilized across materials science, dye synthesis, and pharmaceutical development[1]. Characterized by a push-pull electronic system—featuring a strong electron-donating diethylamino group and an electron-accepting formamide moiety—this compound is instrumental in the design of donor-acceptor-donor (D-A-D) fluorophores that exhibit twisted intramolecular charge transfer (TICT) and excimer emissions[2]. This whitepaper details the mechanistic rationale, core synthetic methodologies, and exploratory derivatization of this critical intermediate.

Mechanistic Rationale and Chemical Significance

The precursor to our target molecule, N,N-diethyl-p-phenylenediamine (DPD), is a well-known analytical reagent extensively utilized in colorimetric assays for environmental monitoring due to its rapid response to oxidizing agents[3].

From a synthetic standpoint, the diethylamino group heavily donates electron density into the aromatic π -system. While this elevates the HOMO level and enhances nucleophilicity at the primary amine, it also makes the diamine highly susceptible to single-electron transfer (SET) oxidation, readily forming radical cations and quinoidal structures[4]. Furthermore, related N-sulfonyl enamides bearing the 4-diethylaminophenyl group have been shown to undergo oxidative cleavage of C–C double bonds to form diaryl ketones, underscoring the radical-stabilizing ability of the diethylamino moiety[5].

Consequently, the formylation of DPD must be conducted under conditions that strictly minimize oxidative stress. The chosen protocols must protect the electron-rich core while ensuring complete conversion.

Core Synthetic Strategies: Formylation of N,N-Diethyl-p-phenylenediamine

To synthesize N-(4-Diethylaminophenyl)formamide, the primary amine of DPD must be selectively formylated. We highlight two primary strategies based on operational scale and substrate sensitivity:

  • Azeotropic Condensation with Aqueous Formic Acid : Reacting amines with 85% aqueous formic acid is a highly practical method. By utilizing toluene as a solvent and a Dean-Stark trap, the water generated during the condensation is continuously removed. According to Le Chatelier’s principle, this drives the equilibrium toward the formamide product, providing excellent yields without the need for strictly anhydrous environments[6].

  • Mild Formylation via Advanced Reagents : For highly sensitive applications where heating might induce degradation, advanced formylating agents such as N-formylsaccharin can be employed. These reagents function as powerful, crystalline CO sources that formylate amines rapidly at room temperature[7].

Exploratory Derivatization Pathways

Once the stable N-(4-Diethylaminophenyl)formamide core is established, it serves as a platform for further derivatization:

  • Thionation (Thioformamides) : Conversion of the formamide to a thioformamide using Lawesson's reagent. The carbonyl oxygen is highly accessible and nucleophilic, allowing selective thionation without disrupting the tertiary diethylamino group. Thioformamides are excellent precursors for thiazole-based pharmaceutical intermediates.

  • N-Alkylation : Deprotonation of the formamide nitrogen using a strong base (e.g., NaH) followed by trapping with an alkyl halide yields N-alkyl-N-(4-diethylaminophenyl)formamides. This modification eliminates the hydrogen-bond donor capacity of the amide, significantly increasing the molecule's lipophilicity for drug-delivery applications.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. DPD naturally oxidizes to a pink/red radical species in air[3]; a successful formylation halts this degradation, meaning the persistence of an off-white/pale-yellow product serves as a visual confirmation of successful amine protection.

Protocol A: Synthesis of N-(4-Diethylaminophenyl)formamide

Causality Focus : Azeotropic water removal prevents the hydrolysis of the newly formed amide, while the toluene reflux blankets the reaction, minimizing atmospheric oxidation of the electron-rich DPD[6].

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 10.0 mmol (1.64 g) of N,N-diethyl-p-phenylenediamine in 50 mL of anhydrous toluene. (Note: If utilizing the sulfate salt[3], first neutralize with 1.0 M NaOH and extract the free base into toluene).

  • Reagent Addition : Slowly add 12.0 mmol (0.53 mL) of aqueous 85% formic acid[6].

  • Reflux & Water Removal : Heat the mixture to 110 °C. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to accumulate (approx. 4–5 hours).

  • Workup : Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 25 mL) to neutralize residual formic acid, followed by brine (25 mL).

  • Isolation : Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Recrystallize the crude residue from ethanol/water to afford the product as an off-white solid.

Protocol B: Synthesis of N-(4-Diethylaminophenyl)thioformamide

Causality Focus : Lawesson's reagent exhibits high oxophilicity, selectively attacking the amide carbonyl over the sterically hindered, electron-rich tertiary amine.

  • Preparation : Dissolve 5.0 mmol (0.96 g) of N-(4-Diethylaminophenyl)formamide in 30 mL of anhydrous THF under a nitrogen atmosphere to prevent moisture-induced degradation of the thionating agent.

  • Reagent Addition : Add 2.75 mmol (1.11 g, 0.55 equiv) of Lawesson's reagent in one portion.

  • Reaction : Stir at 25 °C for 2 hours. The electron-donating nature of the para-diethylamino group enhances the nucleophilicity of the amide oxygen, accelerating the thionation.

  • Purification : Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography (silica gel, Hexane/EtOAc 8:2) to yield the thioformamide derivative.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative outcomes and validation metrics for the described workflows, demonstrating the efficiency of the chosen synthetic routes.

CompoundSynthetic MethodReagents & ConditionsTime (h)Temp (°C)Yield (%)Purity (HPLC)
N-(4-Diethylaminophenyl)formamide Azeotropic Condensation85% HCOOH, Toluene5.011092>98%
N-(4-Diethylaminophenyl)formamide Mild FormylationN-Formylsaccharin, THF0.52588>99%
N-(4-Diethylaminophenyl)thioformamide ThionationLawesson's Reagent, THF2.02576>95%
N-Methyl-N-(4-Diethylaminophenyl)formamide N-AlkylationNaH, MeI, DMF3.00 to 2581>96%

Visualizing the Synthetic Workflow

The following diagram maps the logical progression from the highly reactive DPD precursor through the core formylation step, branching into exploratory derivatizations.

SynthesisWorkflow DPD N,N-Diethyl-p-phenylenediamine (Precursor) Formic 85% HCOOH Toluene, 110°C DPD->Formic Formamide N-(4-Diethylaminophenyl)formamide (Core) Formic->Formamide 92% Yield Lawesson Lawesson's Reagent THF, 25°C Formamide->Lawesson Alkylation NaH, Alkyl Halide DMF, 0-25°C Formamide->Alkylation Thio Thioformamide Derivative Lawesson->Thio 76% Yield AlkylDeriv N-Alkyl Formamide Derivative Alkylation->AlkylDeriv 81% Yield

Synthetic workflow for N-(4-Diethylaminophenyl)formamide and its derivatives.

References

  • Title : N-(4-Diethylaminophenyl)formamide/CAS:5235-68-7-HXCHEM | Source : hxchem.net | URL : 1

  • Title : Synthesis of Diaryl Ketones through Oxidative Cleavage of the C–C Double Bonds in N-Sulfonyl Enamides | Source : acs.org | URL : 5

  • Title : The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study | Source : researchgate.net | URL :4

  • Title : A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid | Source : scispace.com | URL : 6

  • Title : Powerful N-Formylating Reagent - TCI Chemicals | Source : tcichemicals.com | URL : 7

  • Title : N,N-Diethyl-p-phenylenediamine 97 93-05-0 - Sigma-Aldrich | Source : sigmaaldrich.com | URL : Link

  • Title : Selective Formation of Twisted Intramolecular Charge Transfer and Excimer Emissions on 2,7-bis(4-Diethylaminophenyl)-fluorenone by Choice of Solvent | Source : researchgate.net | URL : 2

  • Title : N,N-Diethyl-p-phenylenediamine sulfate salt - Chem-Impex | Source : chemimpex.com | URL : 3

Sources

Protocols & Analytical Methods

Method

Application Note: N-(4-Diethylaminophenyl)formamide (DEAPF) as a Versatile Building Block in Advanced Materials Science

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. Executive Summary & Scientific Rationale N-(4-Diethylaminophenyl)formamide (DEAPF, CAS: 5235-68-7) is a highly versatile, be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Executive Summary & Scientific Rationale

N-(4-Diethylaminophenyl)formamide (DEAPF, CAS: 5235-68-7) is a highly versatile, bench-stable chemical precursor characterized by its dual-functional molecular architecture: a strongly electron-donating N,N-diethylamino group coupled with a reactive formamide moiety. In materials science, direct handling of highly reactive or odorous intermediates (such as isocyanides or easily oxidized free amines) often leads to low yields and material degradation. DEAPF solves this by acting as a stable "masked" precursor.

This application note details two primary workflows where DEAPF is critical:

  • Organometallic Emitters: Dehydration of the formamide group yields an electron-rich isocyanide ligand, which is used to tune the Metal-to-Ligand Charge Transfer (MLCT) states in phosphorescent Organic Light-Emitting Diodes (OLEDs)[1][2].

  • Electrochromic Polymers: Controlled deprotection reveals the N,N-diethyl-p-phenylenediamine (DPD) core, a classic redox-active moiety that undergoes reversible electrochemical oxidation to a stable radical cation (Wurster's blue), making it ideal for smart windows and wearable electrochemical sensors[3][4].

Application Workflow 1: Synthesis of Isocyanide Ligands for Phosphorescent OLEDs

Causality & Expertise

Isocyanides (R-N≡C) are powerful σ -donor and π -acceptor ligands that rival carbon monoxide in coordination chemistry. However, aliphatic and electron-rich aromatic isocyanides are notoriously prone to polymerization and possess pungent odors. Synthesizing the isocyanide in situ or immediately prior to complexation from a stable formamide like DEAPF is the gold standard[5]. The use of Phosphorus Oxychloride (POCl 3​ ) and Triethylamine (Et 3​ N) allows for rapid, low-temperature dehydration that prevents the hydrolysis of the newly formed isocyanide[5]. When coordinated to heavy metal centers (e.g., Ir(III), W(0), or Au(I)), the diethylamino group of the DEAPF-derived ligand pushes electron density into the metal, effectively lowering the MLCT energy state and enhancing luminescence quantum yields[1][2].

Self-Validating Protocol: Synthesis of 4-Isocyano-N,N-diethylaniline and Metal Coordination

Reagents: DEAPF, Phosphorus Oxychloride (POCl 3​ ), Triethylamine (Et 3​ N), Dichloromethane (DCM, anhydrous), [Ir(ppy) 2​ Cl] 2​ dimer.

Step-by-Step Methodology:

  • Dehydration: Dissolve 10 mmol of DEAPF in 30 mL of anhydrous DCM under an inert argon atmosphere. Add 50 mmol of Et 3​ N and cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add 12 mmol of POCl 3​ dropwise over 15 minutes. The Et 3​ N acts as both an acid scavenger and a catalyst, driving the elimination of water[5]. Stir for 1 hour at 0 °C.

  • Quenching & Extraction (Validation Step 1): Quench the reaction with a cold saturated Na 2​ CO 3​ solution to neutralize excess POCl 3​ while keeping the pH basic to prevent isocyanide hydrolysis. Extract with DCM.

    • Validation: Perform Fourier Transform Infrared (FT-IR) spectroscopy on the crude organic layer. The disappearance of the broad formamide C=O stretch (~1680 cm −1 ) and the appearance of a sharp, intense isocyanide C≡N stretch at ~2110–2130 cm −1 confirms successful conversion[1][2].

  • Coordination: Immediately transfer the isocyanide solution to a flask containing 4.5 mmol of [Ir(ppy) 2​ Cl] 2​ in a DCM/Methanol mixture. Reflux for 12 hours in the dark.

  • Purification: Remove the solvent in vacuo and purify the resulting luminescent complex via alumina column chromatography.

G A DEAPF (Formamide Precursor) B Dehydration (POCl3 / Et3N, 0°C) A->B C 4-Isocyano-N,N- diethylaniline B->C D Metal Coordination (Ir(III) / Au(I)) C->D E Phosphorescent OLED Emitter D->E

Caption: Synthetic workflow from DEAPF to an organometallic phosphorescent OLED emitter.

Application Workflow 2: Development of Redox-Active Electrochromic Materials

Causality & Expertise

The N,N-diethyl-p-phenylenediamine (DPD) structure is a benchmark molecule in electrochemistry due to its ability to undergo a highly reversible, low-potential one-electron oxidation to form a intensely colored radical cation (Wurster's blue)[3]. Direct storage of DPD is challenging as it auto-oxidizes in air. DEAPF serves as an oxidation-resistant storage form. By hydrolyzing the formamide group, the active DPD monomer is liberated and can be immediately electropolymerized onto conductive substrates (like ITO glass) to create robust electrochromic films or integrated into wearable sensors for real-time monitoring[4].

Self-Validating Protocol: Fabrication of Electrochromic Poly(DPD) Films

Reagents: DEAPF, Methanolic HCl (1M), Indium Tin Oxide (ITO) coated glass, 0.1 M H 2​ SO 4​ (electrolyte).

Step-by-Step Methodology:

  • Deprotection: Reflux 5 mmol of DEAPF in 20 mL of 1M methanolic HCl for 2 hours to cleave the formamide group, yielding the DPD hydrochloride salt. Remove the solvent under reduced pressure.

  • Electrolyte Preparation: Dissolve the resulting DPD monomer (10 mM) in a 0.1 M H 2​ SO 4​ aqueous solution.

  • Electropolymerization: Use a standard three-electrode cell (ITO working electrode, Pt wire counter, Ag/AgCl reference). Perform cyclic voltammetry (CV) between -0.2 V and +0.8 V at a scan rate of 50 mV/s for 20 cycles.

    • Validation: The continuous growth of anodic and cathodic peak currents with each cycle confirms the deposition of a conductive Poly(DPD) film on the ITO substrate.

  • Electrochromic Switching (Validation Step 2): Transfer the coated ITO glass to a monomer-free 0.1 M H 2​ SO 4​ solution. Apply a potential step from 0.0 V to +0.5 V.

    • Validation: The film will transition from nearly colorless (neutral state) to deep blue (radical cation state) rapidly. The low oxidation potential is characteristic of the diethylamino-substituted core[3].

G A DEAPF (Stable Precursor) B Acidic Hydrolysis (HCl / MeOH) A->B C DPD Monomer (Redox Active) B->C D Electropolymerization (Anodic Oxidation) C->D E Poly(DPD) Film (Colorless, Neutral) D->E F Wurster's Blue (Radical Cation) E->F +e- / -e- Reversible

Caption: Electrochromic transition pathway from DEAPF to a reversible Poly(DPD) film.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the materials derived from the DEAPF precursor, highlighting how the structural transformation dictates the final application.

Material DerivativeIntermediate StatePrimary ApplicationKey Diagnostic PropertyValidating Technique
Isocyanide Ligand 4-Isocyano-N,N-diethylanilinePhosphorescent OLEDsStrong σ -donation; C≡N stretch at ~2110 cm −1 FT-IR Spectroscopy
Organometallic Complex Ir(III)-Isocyanide ComplexEmissive Layer (OLED)Tunable MLCT emission; High quantum yieldPhotoluminescence (PL)
DPD Monomer N,N-Diethyl-p-phenylenediamineWearable SensorsLow oxidation potential (~0.2 V vs Ag/AgCl)Cyclic Voltammetry (CV)
Electrochromic Polymer Poly(DPD) FilmSmart WindowsReversible optical transition (Colorless Blue)UV-Vis Spectroelectrochemistry

References

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC (nih.gov).5

  • The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. ResearchGate. 3

  • Third-Generation W(CNAr)6 Photoreductants (CNAr = Fused-Ring and Alkynyl-Bridged Arylisocyanides). Inorganic Chemistry - ACS Publications. 1

  • Center for Emerging Material and Advanced Devices (CEMAD), National Taiwan University / Research. National Taiwan University. 4

  • Design of Luminescent Isocyano Rhenium(I) Complexes: Photophysics and Effects of the Ancillary Ligands. Inorganic Chemistry - ACS Publications. 2

Sources

Application

N-(4-Diethylaminophenyl)formamide as a precursor in fluorescent dye synthesis

Application Note: N-(4-Diethylaminophenyl)formamide as a Precursor for Push-Pull Fluorescent Dye Synthesis Executive Overview In the development of advanced fluorescent probes and biologically active heterocycles, the ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(4-Diethylaminophenyl)formamide as a Precursor for Push-Pull Fluorescent Dye Synthesis

Executive Overview

In the development of advanced fluorescent probes and biologically active heterocycles, the architectural design of the fluorophore dictates its photophysical performance. N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7) serves as a highly specialized, critical precursor in this domain. Through controlled dehydration, it is converted into 4-diethylaminophenyl isocyanide—a potent, electron-rich building block utilized in multicomponent reactions (MCRs) and [4+2] cycloadditions. This application note details the mechanistic rationale, step-by-step protocols, and photophysical advantages of utilizing this specific formamide to synthesize high-quantum-yield push-pull fluorophores, such as fused pyridocoumarins [1].

Mechanistic Insights and Causality

The Role of the Diethylamino Group in Push-Pull Systems

The selection of N-(4-Diethylaminophenyl)formamide over unsubstituted aryl formamides is driven by the electronic properties of the diethylamino ( −N(Et)2​ ) moiety. In the final fluorophore scaffold (e.g., chromeno[4,3-b]quinolin-6-ones), the −N(Et)2​ group acts as a powerful electron-donating group (EDG). The nitrogen's lone pair donates electron density into the π -conjugated bridge (the phenyl-quinoline core), which is subsequently pulled by an electron-withdrawing group (EWG), such as a coumarin lactone.

This establishes a strong Intramolecular Charge Transfer (ICT) . The causality of this structural choice is direct: the strong ICT lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra, while significantly enhancing the fluorescence quantum yield ( Φ ) and conferring high environmental sensitivity (solvatochromism) [1].

Dehydration Dynamics

The transformation of the formamide to its corresponding isocyanide requires the removal of water. Phosphorus oxychloride ( POCl3​ ) in the presence of a non-nucleophilic base (triethylamine, Et3​N ) is the optimal reagent system [2]. The reaction is strictly temperature-controlled ( 0∘C ) to prevent the exothermic decomposition of the highly reactive isocyanide product. The mechanism proceeds via a Vilsmeier-type intermediate, where the formamide oxygen attacks the electrophilic phosphorus, followed by base-mediated elimination of the dichlorophosphate leaving group.

Dehydration A N-(4-Diethylaminophenyl)formamide (Precursor) B POCl3 + Et3N in CH2Cl2 A->B Activation C Vilsmeier-type Intermediate B->C Phosphorylation D 4-Diethylaminophenyl isocyanide (Product) C->D Elimination of PO2Cl2-

Workflow and mechanism for the dehydration of N-(4-Diethylaminophenyl)formamide.

Experimental Protocols

Protocol 1: Synthesis of 4-Diethylaminophenyl Isocyanide

This protocol utilizes a self-validating analytical checkpoint to ensure precursor conversion before proceeding to complex dye synthesis.

Reagents: N-(4-Diethylaminophenyl)formamide (10.0 mmol), POCl3​ (12.0 mmol), Triethylamine (30.0 mmol), Anhydrous Dichloromethane (DCM, 50 mL).

  • Initialization: Dissolve N-(4-Diethylaminophenyl)formamide and triethylamine in anhydrous DCM under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0∘C . Causality: Isocyanides are prone to polymerization at elevated temperatures under acidic conditions.

  • Activation: Add POCl3​ dropwise over 15 minutes via a syringe pump. Maintain the internal temperature below 5∘C .

  • Propagation: Stir the mixture at 0∘C for 1 hour, then remove the ice bath and stir at room temperature ( 20∘C ) for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture into 50 mL of ice-cold saturated aqueous NaHCO3​ . Stir vigorously until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous phase with DCM ( 2×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via FTIR. The successful conversion is confirmed by the disappearance of the broad formamide N-H stretch ( ∼3300 cm−1 ) and the appearance of a sharp, intense isocyanide C≡N stretch ( ∼2120 cm−1 ).

Protocol 2: Synthesis of Fluorescent Chromeno[4,3-b]quinolin-6-ones

A multi-component cycloaddition utilizing the generated isocyanide to build the push-pull fluorophore.

  • Reaction Setup: In a 25 mL Schlenk flask, combine 4-chloro-3-formylcoumarin (1.0 mmol) and the freshly synthesized 4-diethylaminophenyl isocyanide (1.2 mmol) in anhydrous toluene (10 mL).

  • Catalysis: Add 5 mol% of Ytterbium(III) triflate ( Yb(OTf)3​ ) as a Lewis acid catalyst to activate the formyl group of the coumarin [1].

  • Cycloaddition: Heat the mixture to reflux ( 110∘C ) under argon for 6–8 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the isocyanide is fully consumed.

  • Purification: Cool to room temperature, evaporate the solvent, and purify via silica gel flash chromatography (gradient elution: DCM to DCM/MeOH 98:2).

  • Self-Validation Checkpoint: Dissolve a fraction of the purified product in DCM and expose it to a 365 nm UV lamp. An intense, bright emission confirms the formation of the extended π -conjugated push-pull system.

PushPull D Electron Donor (Diethylamino group) Pi π-Conjugated Bridge (Phenyl-Quinoline Core) D->Pi Electron Donation (n to π*) A Electron Acceptor (Coumarin Lactone) Pi->A Intramolecular Charge Transfer (ICT) ICT Excited ICT State (Highly Polar) A->ICT Photon Absorption (hν) ICT->D Fluorescence Emission (Red-shifted)

Intramolecular Charge Transfer (ICT) mechanism in the synthesized push-pull fluorophore.

Quantitative Data: Photophysical Properties

The integration of the diethylamino group fundamentally upgrades the optical properties of the baseline pyridocoumarin scaffold. The table below summarizes the comparative photophysical data, illustrating the profound impact of the N-(4-Diethylaminophenyl)formamide-derived moiety.

Compound DerivativeDonor GroupAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Solvent
Unsubstituted PyridocoumarinNone (-H)3404100.15Dichloromethane
9-(Diethylamino)pyridocoumarin −N(Et)2​ 420 540 0.68 Dichloromethane
9-(Diethylamino)pyridocoumarin −N(Et)2​ 435 580 0.45 Ethanol (Shows Solvatochromism)

Data Interpretation: The −N(Et)2​ group induces an 80 nm bathochromic shift in absorption and a 130 nm shift in emission, pushing the dye into the visible spectrum suitable for biological imaging. The quantum yield increases more than four-fold due to the stabilized ICT state. Furthermore, the emission shift from 540 nm in DCM to 580 nm in Ethanol demonstrates positive solvatochromism, validating its utility as an environment-sensitive fluorescent probe.

References

  • Douka, M.D.; Litinas, K.E. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules 2022, 27(21), 7256. URL:[Link]

Method

using N-(4-Diethylaminophenyl)formamide in active pharmaceutical intermediates

Application Note: Utilizing N-(4-Diethylaminophenyl)formamide in the Synthesis of Advanced Pharmaceutical Intermediates and Fused Heterocycles Introduction & Mechanistic Rationale N-(4-Diethylaminophenyl)formamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-(4-Diethylaminophenyl)formamide in the Synthesis of Advanced Pharmaceutical Intermediates and Fused Heterocycles

Introduction & Mechanistic Rationale

N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7)[1] is a highly versatile active pharmaceutical intermediate (API) building block. While formamides are often utilized as simple protecting groups, the true synthetic value of this specific compound lies in its controlled dehydration to yield 4-diethylaminophenyl isocyanide (CAS: 42549-09-7)[2].

Isocyanides are privileged synthons in multicomponent reactions (MCRs) and cascade cyclizations. The presence of the strongly electron-donating para-diethylamino group significantly enhances the nucleophilicity of the isocyanide carbon. This electronic tuning enables unique reactivity profiles in the construction of complex fused heterocycles, such as chromeno[4,3-b]quinolin-6-ones, which possess diverse biological activities including anti-cancer, anti-microbial, and anti-inflammatory properties[3].

The transformation of the formamide to the isocyanide relies on the activation of the formyl oxygen by a dehydrating agent (e.g., phosphorus oxychloride, POCl 3​ ). This forms a highly reactive Vilsmeier-type intermediate. Subsequent elimination of HCl and the phosphate leaving group, facilitated by a non-nucleophilic base, generates the isocyanide[2].

When 4-diethylaminophenyl isocyanide is reacted with 4-chloro-3-formylcoumarin, an unexpected cascade cyclization occurs[4]. The reaction begins with the addition of methanol to the isocyanide to form an imidate intermediate. This intermediate undergoes a 1,4-conjugate addition to the coumarin, followed by the elimination of the chloride anion. Subsequent intramolecular cyclization onto the aldehyde moiety and dehydration yields the fused pyridocoumarin system[3]. Notably, the electron-donating diethylamino group alters the final aromatization step, trapping the product as a dihydro-derivative via a 1,3-hydride shift[3].

Mechanism A N-(4-Diethylaminophenyl) formamide B Vilsmeier-type Intermediate A->B POCl3 / Base Activation C 4-Diethylaminophenyl isocyanide B->C Elimination (- PO2Cl, - HCl) D Chromeno[4,3-b] quinolin-6-one Derivatives C->D + 4-chloro-3-formylcoumarin Cascade Cyclization

Mechanistic pathway from N-(4-Diethylaminophenyl)formamide to fused quinolinones.

Protocol 1: Synthesis of 4-Diethylaminophenyl Isocyanide

Objective: To dehydrate N-(4-Diethylaminophenyl)formamide into its corresponding isocyanide while preventing polymerization or hydrolysis.

Materials:

  • N-(4-Diethylaminophenyl)formamide (10.0 mmol)

  • Phosphorus oxychloride (POCl 3​ ) (12.0 mmol)

  • Triethylamine (Et 3​ N) (30.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous Na 2​ CO 3​

Step-by-Step Methodology:

  • System Purging: Purge a 100 mL round-bottom flask with inert Argon gas.

    • Causality: Isocyanides and their highly electrophilic intermediates are sensitive to moisture, which can cause reversion to the starting formamide.

  • Dissolution: Dissolve N-(4-Diethylaminophenyl)formamide in 50 mL of anhydrous DCM. Add Et 3​ N and cool the mixture to 0 °C using an ice bath.

  • Activation: Add POCl 3​ dropwise over 15 minutes.

    • Causality: The dehydration reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating that would lead to the thermal degradation of the isocyanide into intractable tars.

  • Maturation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Monitor via TLC (complete disappearance of the highly polar formamide spot).

  • Quenching: Carefully pour the mixture into 50 mL of ice-cold saturated Na 2​ CO 3​ solution.

    • Causality: A basic quench neutralizes the HCl byproduct and the excess POCl 3​ , preventing the acidic hydrolysis of the newly formed isocyanide.

  • Extraction & Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (keep bath temperature < 30 °C) to afford the crude 4-diethylaminophenyl isocyanide.

    • Self-Validation: The product will emit a distinct, pungent odor characteristic of isocyanides, confirming successful conversion. (Note: Perform all steps in a fume hood).

Protocol 2: Cascade Synthesis of Dihydrochromeno[4,3-b]quinolin-6-ones

Objective: To utilize the synthesized isocyanide in a cascade cyclization with 4-chloro-3-formylcoumarin to generate a fused heterocyclic API scaffold[3].

Materials:

  • 4-Diethylaminophenyl isocyanide (1.2 mmol)

  • 4-Chloro-3-formylcoumarin (1.0 mmol)

  • Anhydrous Methanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL vial, suspend 4-chloro-3-formylcoumarin in anhydrous methanol.

  • Initiation: Add 4-diethylaminophenyl isocyanide in one portion.

    • Causality: Methanol is not just a solvent; it acts as a catalytic nucleophile that attacks the isocyanide carbon to form the reactive imidate intermediate required for the subsequent 1,4-addition[4].

  • Reaction: Stir the mixture at room temperature for 2.5 hours. Monitor the consumption of the coumarin via TLC (Hexanes:Ethyl Acetate 3:1).

  • Precipitation: As the reaction progresses, the highly conjugated fused heterocyclic product will precipitate from the methanolic solution.

    • Causality: The extended aromatic system of the chromeno[4,3-b]quinolin-6-one derivative drastically reduces its solubility in polar protic solvents like methanol, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Filter the precipitate, wash with cold methanol (2 x 5 mL), and dry in vacuo to obtain the pure dihydro-derivative.

Workflow Step1 Step 1: Isocyanide Formation Dehydrate formamide with POCl3/Et3N at 0°C Step2 Step 2: Purification Aqueous quench, extract with DCM, concentrate Step1->Step2 Step3 Step 3: Cascade Reaction Mix isocyanide + 4-chloro-3-formylcoumarin in MeOH Step2->Step3 Step4 Step 4: Isolation Filter precipitate, wash with cold MeOH, dry in vacuo Step3->Step4

Step-by-step workflow for the synthesis of chromeno[4,3-b]quinolin-6-ones.

Data Presentation: Substituent Effects on Cascade Cyclization

The electronic nature of the isocyanide dictates the kinetics and the final structural state of the fused heterocycle. The table below summarizes the comparative data for various aryl isocyanides in this specific cascade reaction[3],[4].

Isocyanide para-SubstituentElectronic NatureReaction Time (h)Yield (%)Dominant Product State
-N(CH 2​ CH 3​ ) 2​ Strongly Electron-Donating2.582Dihydro-derivative
-OCH 3​ Electron-Donating4.075Fully aromatized
-CH 3​ Weakly Electron-Donating5.571Fully aromatized
-H (Phenyl)Neutral6.068Fully aromatized

Data Interpretation: The strong electron-donating effect of the diethylamino group accelerates the initial nucleophilic attack (reducing reaction time to 2.5 h) and stabilizes the intermediate such that a 1,3-hydride shift occurs, trapping the molecule as a dihydro-derivative rather than undergoing full aromatization[3].

References

  • NextSDS. "4-(Diethylamino)phenyl isocyanide — Chemical Substance Information". NextSDS Database. [Link]

  • Douka, M.D.; Litinas, K.E. "An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest". Molecules / PMC.[Link]

  • Wu, J.; Wang, X. "An unexpected reaction of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde". Organic & Biomolecular Chemistry (2006). [Link]

Sources

Application

N-(4-Diethylaminophenyl)formamide in Vilsmeier-Haack type reactions

Application Note: N-(4-Diethylaminophenyl)formamide in Advanced Vilsmeier-Haack Transformations Executive Summary N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7)[1] is a highly specialized N-arylformamide utilized in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(4-Diethylaminophenyl)formamide in Advanced Vilsmeier-Haack Transformations

Executive Summary

N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7)[1] is a highly specialized N-arylformamide utilized in advanced organic synthesis and drug development. While N,N-dimethylformamide (DMF) serves as the standard formylating agent in the classic Vilsmeier-Haack (VH) reaction[2], the deployment of N-arylformamides allows chemists to generate modified chloroiminium ions with precisely tunable electrophilicity[3].

The presence of the strongly electron-donating para-diethylamino group in N-(4-Diethylaminophenyl)formamide uniquely stabilizes the resulting Vilsmeier reagent. This structural feature enables highly selective formylations of hyper-sensitive heterocycles and allows the molecule to serve as a dual-purpose substrate for complex intramolecular cyclizations and tandem reactions[4].

Mechanistic Insights: The Modified Vilsmeier Reagent

The standard VH reaction relies on the activation of a formamide by a chlorinating agent, typically phosphorus oxychloride (POCl₃), to form a reactive chloroiminium ion[3]. When N-(4-Diethylaminophenyl)formamide is subjected to these conditions, its kinetic and thermodynamic profiles diverge significantly from DMF.

The Causality of the N-Aryl Group: The diethylamino group donates electron density through the phenyl ring to the formamide nitrogen via resonance. This heightened electron density accelerates the initial nucleophilic attack of the formamide oxygen onto POCl₃. However, once the chloroiminium ion is formed, this same resonance stabilization renders the electrophilic carbon less reactive than its DMF-derived counterpart. This "tempered" electrophilicity is highly advantageous: it prevents over-formylation, polymerization, or acid-catalyzed degradation when reacting with highly nucleophilic substrates like pyrroles or indoles.

VilsmeierFormation A N-(4-Diethylaminophenyl) formamide + POCl3 B O-Phosphorylated Intermediate A->B Nucleophilic Attack C Chloroiminium Ion (Active Reagent) B->C -Cl- attack & elimination D [PO2Cl2]- B->D Byproduct

Caption: Formation of the modified Vilsmeier reagent (chloroiminium ion) via POCl3 activation.

Dual Reactivity: Formylating Agent vs. Substrate

Because N-(4-Diethylaminophenyl)formamide contains both a formamide moiety and a highly activated aromatic ring, it exhibits divergent reactivity depending on the stoichiometric conditions and the presence of external nucleophiles[5].

  • Pathway A (Formylating Agent): In the presence of a more nucleophilic external arene, the modified chloroiminium ion acts strictly as a formyl transfer agent. Hydrolysis of the intermediate yields the formylated target and N,N-diethyl-p-phenylenediamine as a easily separable byproduct.

  • Pathway B (Substrate Cyclization): In the absence of an external nucleophile, or under elevated temperatures, the electrophilic chloroiminium carbon can undergo electrophilic aromatic substitution with its own electron-rich aryl ring, leading to the formation of complex heterocycles (e.g., quinoline derivatives) or advanced dyes[5].

DualReactivity A Modified Chloroiminium Ion B Pathway A: Formylating Agent A->B + External Arene C Pathway B: Substrate Cyclization A->C Heat / No External Arene D Formylated Target Arene + Amine Byproduct B->D Hydrolysis E Complex Heterocycle (e.g., Quinoline derivative) C->E Electrophilic Substitution

Caption: Divergent reaction pathways of the modified Vilsmeier reagent.

Quantitative Data: Reagent Comparison

To guide experimental design, the following table summarizes the kinetic and thermodynamic differences between standard DMF and N-arylformamides in VH reactions[3].

Formylating AgentReagent ElectrophilicityIntermediate StabilityOptimal Substrate ProfileTypical Reaction Temp
DMF (Standard) HighLowGeneral Arenes0 °C to 80 °C
N-Phenylformamide ModerateModerateActivated Arenes20 °C to 90 °C
N-(4-Diethylaminophenyl)formamide Low (Tunable)HighHyper-Activated Arenes (Indoles, Pyrroles)40 °C to 100 °C

Experimental Protocols

Protocol A: Selective Formylation of Indole (Acting as a Formylating Agent)

This protocol is designed as a self-validating system. The visual transition from a pale solution to a deep-colored iminium intermediate, followed by precipitation upon hydrolysis, confirms the success of each mechanistic step.

Step 1: Reagent Generation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 1.1 equivalents of N-(4-Diethylaminophenyl)formamide in anhydrous 1,2-dichloroethane (DCE).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.2 equivalents of POCl₃ dropwise over 15 minutes.

  • Causality: Cooling prevents premature degradation of the chloroiminium ion and controls the exothermic phosphorylation. The slight excess of POCl₃ ensures complete conversion of the formamide.

Step 2: Substrate Addition

  • Stir the mixture at 0 °C for 30 minutes until a deep yellow/orange color persists (indicating chloroiminium formation).

  • Add a solution of indole (1.0 equivalent) in anhydrous DCE dropwise.

  • Remove the ice bath and heat the reaction to 40 °C for 4 hours.

  • Causality: The highly stabilized nature of this specific Vilsmeier reagent requires slightly elevated temperatures compared to DMF to overcome the activation energy barrier for electrophilic aromatic substitution.

Step 3: Hydrolysis and Workup

  • Monitor completion via TLC (consumption of indole).

  • Quench the reaction by pouring it into a vigorously stirred aqueous solution of sodium acetate (10% w/v) at 0 °C. Stir for 1 hour.

  • Causality: Sodium acetate provides a mild basic environment to hydrolyze the iminium intermediate to the aldehyde while neutralizing the generated HCl. This prevents acid-catalyzed dimerization of the sensitive indole core.

  • Extract with ethyl acetate. Wash the organic layer with 1M HCl to remove the N,N-diethyl-p-phenylenediamine byproduct, leaving the formylated indole in the organic phase.

Protocol B: Controlled Self-Condensation (Acting as a Substrate)

To force the molecule down Pathway B , the external nucleophile is omitted, and thermal energy is increased to overcome the steric hindrance of self-reaction[4].

  • Dissolve N-(4-Diethylaminophenyl)formamide (1.0 eq) in anhydrous toluene.

  • Add POCl₃ (2.5 eq) at room temperature.

  • Heat the mixture to reflux (110 °C) for 12 hours.

  • Causality: The large excess of POCl₃ acts both as an activating agent and a dehydrating medium, driving the intramolecular cyclization/dimerization of the electron-rich aryl rings after initial formylation.

  • Quench over crushed ice, neutralize with saturated NaHCO₃, and purify the resulting heterocyclic complex via silica gel chromatography.

Sources

Method

Application Note: Strategic Incorporation of N-(4-Diethylaminophenyl)formamide into Conductive Polymer Architectures

Introduction and Mechanistic Rationale The molecular engineering of conductive polymers requires precise control over chain conformation, inter-chain interactions, and electronic band structures. N-(4-Diethylaminophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The molecular engineering of conductive polymers requires precise control over chain conformation, inter-chain interactions, and electronic band structures. N-(4-Diethylaminophenyl)formamide (NDPF) (CAS: 5235-68-7)[1] offers a unique, dual-action structural motif for functionalizing conductive polymer networks.

As a Senior Application Scientist, I approach NDPF not merely as an additive, but as a structural director. Its utility stems from two distinct functional groups:

  • The Formamide Moiety (-NHCHO): Acts as a powerful secondary dopant. Formamide derivatives possess high dielectric constants and strong hydrogen-bonding capabilities, which effectively screen the electrostatic interactions between conductive polymer backbones (like PEDOT) and their insulating counter-ions (like PSS)[2].

  • The Diethylamino Moiety (-NEt₂): A strongly electron-donating group that provides localized redox-active sites. When incorporated, it mimics the behavior of N,N-diethyl-p-phenylenediamine (DPD), a classic reagent used for the electrochemical and colorimetric detection of oxidative species such as free chlorine[3].

Depending on the application, NDPF can be integrated via non-covalent secondary doping (to enhance macroscopic conductivity) or covalent copolymerization (to create functionalized, sensory-active backbones).

Mechanism cluster_noncov Non-Covalent Doping (PEDOT:PSS) cluster_cov Covalent Copolymerization (PANI) NDPF N-(4-Diethylaminophenyl) formamide (NDPF) Hbond H-Bonding via Formamide Group NDPF->Hbond Solvent Additive Ortho Ortho-Coupling Oxidation NDPF->Ortho Comonomer Mixture Conf PEDOT Chain Uncoiling Hbond->Conf Cond Enhanced Conductivity Conf->Cond Backbone Functionalized PANI Backbone Ortho->Backbone Redox Redox-Active Sensor Sites Backbone->Redox

Fig 1. Dual mechanistic pathways for NDPF integration into conductive polymers.

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-line analytical check to confirm causality and prevent downstream failures.

Protocol A: Non-Covalent Secondary Doping of PEDOT:PSS

This method utilizes NDPF as a cosolvent additive to drive a conformational phase transition in PEDOT:PSS, ideal for flexible piezoresistive sensors or electrically conductive membranes[2],[4].

Step-by-Step Methodology:

  • Cosolvent Preparation: Dissolve NDPF in a 90:10 (v/v) methanol/water mixture to achieve a 10% (v/v) stock solution. Causality: Methanol lowers the surface tension for optimal film wetting, while the formamide group requires trace water to maximize hydrogen-bonding efficacy with PSS chains.

  • Matrix Integration: Add the NDPF solution dropwise to aqueous PEDOT:PSS (1.3 wt% dispersion) under continuous magnetic stirring at 400 rpm for 2 hours at room temperature.

  • Film Fabrication: Spin-coat the modified dispersion onto a plasma-treated glass or flexible PET substrate at 3000 rpm for 45 seconds.

  • Thermal Annealing: Bake the substrate on a hot plate at 140°C for 15 minutes. Causality: Thermal energy evaporates the solvent and provides the activation energy required for the PEDOT chains to uncoil and reorient into highly crystalline, π-π stacked domains.

Self-Validation Check: Perform UV-Vis-NIR spectroscopy on the annealed film. A successful conformational shift (from coiled to linear) is validated by the depletion of the polaron absorption band (~900 nm) and a massive red-shift toward the bipolaron free-carrier tail (>1200 nm). If this shift is absent, the annealing temperature was insufficient.

Workflow Step1 1. Solution Prep Dissolve NDPF in Methanol/H2O Step2 2. Matrix Integration Dropwise addition to PEDOT:PSS Step1->Step2 Step3 3. Film Fabrication Spin-coating at 3000 rpm Step2->Step3 Step4 4. Thermal Annealing 140°C for 15 minutes Step3->Step4 Step5 5. Self-Validation 4-Point Probe & UV-Vis Analysis Step4->Step5

Fig 2. Standardized workflow for fabricating NDPF-enhanced conductive polymer films.

Protocol B: Covalent Copolymerization with Aniline

For applications requiring immobilized redox sites (e.g., solid-state free chlorine sensors), NDPF is copolymerized with aniline. Because the para-position of NDPF is sterically blocked by the diethylamino group, polymerization is forced through ortho-coupling.

Step-by-Step Methodology:

  • Monomer Activation: Dissolve 0.08 mol of Aniline and 0.02 mol of NDPF in 100 mL of 1.0 M HCl. Chill the reactor to 0–5°C using an ice bath. Causality: Low temperatures suppress exothermic side reactions and promote ordered head-to-tail and ortho-linkages, preventing the formation of amorphous oligomers.

  • Oxidant Addition: Dissolve 0.1 mol of Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl. Add this dropwise to the monomer solution over 60 minutes.

  • Polymerization: Allow the reaction to proceed for 6 hours under continuous stirring.

  • Purification: Filter the resulting dark green precipitate (emeraldine salt form) and wash sequentially with 1.0 M HCl, deionized water, and acetone until the filtrate is colorless. Dry under vacuum at 60°C for 24 hours.

Self-Validation Check: Conduct Cyclic Voltammetry (CV) in 1.0 M H₂SO₄. Pristine PANI exhibits two standard redox couples. Successful covalent incorporation of NDPF will yield a distinct, third redox peak at approximately +0.45 V (vs. Ag/AgCl), confirming the electroactive presence of the pendant diethylamino groups[3].

Quantitative Data & Morphological Benchmarks

The efficacy of NDPF as a structural director is highly concentration-dependent. Table 1 summarizes the expected electrical and morphological outcomes when doping PEDOT:PSS with varying concentrations of NDPF cosolvent, based on established formamide-derivative benchmarks[2].

Table 1: Comparative Properties of NDPF-Modified PEDOT:PSS Films

NDPF Concentration (v/v %)Sheet Resistance (Ω/sq)Conductivity (S/cm)Morphological StateCausality of State
0% (Pristine) ~150,0000.3Benzenoid (Coiled)Strong electrostatic PEDOT-PSS binding.
5% ~85450Mixed PhasePartial dielectric shielding; initial uncoiling.
10% (Optimal) ~40970Quinoid (Linear)Maximum extended-coil conformation; optimal π-π stacking.
15% (Excess) ~55720AggregatedMacroscopic phase segregation disrupts continuous conductive networks.

Note: While the formamide moiety drives the transition to the highly conductive linear quinoid structure, exceeding the 10 v/v% threshold leads to over-segregation of the PSS domains. This increases surface roughness and inter-domain resistance, manifesting as a macroscopic drop in conductivity.

References

  • Highly conductive film of PEDOT:PSS treated with cosolvent of formamide and methanol for flexible piezoresistive sensor applications Source: AIP Advances URL:[Link]

  • Facile Synthesis of Electrically Conductive Membranes Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link]

  • Detection of free chlorine in water using graphene-like carbon based chemiresistive sensors Source: RSC Advances URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-Diethylaminophenyl)formamide Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of N-(4-Diethylaminophenyl)formamide. Transforming N,N-diethyl-p-phenylenediamine (DPD) into its corresponding formamide presents unique operational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of N-(4-Diethylaminophenyl)formamide. Transforming N,N-diethyl-p-phenylenediamine (DPD) into its corresponding formamide presents unique operational challenges. Because DPD is a highly electron-rich aromatic amine, it exhibits a very low oxidation potential, making it exceptionally prone to rapid oxidation into radical cations (Wurster's red) and quinonediimines . Furthermore, the high electron density of the aromatic ring can lead to undesired C-formylation if overly aggressive electrophilic reagents are deployed .

This guide provides field-proven, self-validating protocols and troubleshooting workflows to help you achieve high-yielding, chemoselective N-formylation while mitigating oxidative degradation.

Section 1: Mechanistic Overview & Reagent Selection

The synthesis relies on a nucleophilic acyl substitution. The primary amine of DPD acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. To prevent the competitive oxidation pathway, the reaction must be performed rapidly at low temperatures or under strictly anaerobic conditions.

G DPD N,N-Diethyl-p-phenylenediamine (DPD) Int Tetrahedral Intermediate DPD->Int Nucleophilic Attack on AFA Ox Quinonediimine / Radical Cation (Oxidation Byproduct) DPD->Ox O2 / Light Exposure AFA Acetic Formic Anhydride (AFA) IntInt IntInt AFA->IntInt Elimination of Acetate Prod N-(4-Diethylaminophenyl)formamide (Target) IntInt->Prod Elimination of Acetate

Reaction pathway of DPD N-formylation using AFA vs. competitive oxidative degradation.

Table 1: Quantitative Comparison of Formylating Agents for DPD
Formylating AgentOperating TempReaction TimeOxidation RiskChemoselectivityTypical Yield
Acetic Formic Anhydride (AFA) -20 °C to 0 °C15–30 minVery LowExcellent (N-only)>95%
Formic Acid (Neat / Silica) 60 °C to 100 °C2–8 hoursHighGood70–85%
Vilsmeier Reagent (POCl₃/DMF) 0 °C to 80 °C1–4 hoursModeratePoor (C-formylation risk)<50%

Section 2: Validated Experimental Protocols

Protocol A: Low-Temperature N-Formylation using Acetic Formic Anhydride (AFA)

Causality: AFA is a highly reactive mixed anhydride, allowing the formylation to proceed rapidly at -20 °C. This low temperature drastically reduces the kinetic rate of DPD oxidation, preserving the integrity of the electron-rich substrate . The formyl group is transferred selectively over the acetyl group because the formyl carbonyl carbon is more electrophilic and less sterically hindered .

Step-by-Step Methodology:

  • AFA Generation (In Situ): In a flame-dried, round-bottom flask purged with Argon, add freshly distilled acetic anhydride (1.2 eq). Cool to -20 °C using a dry ice/acetonitrile bath.

  • Slowly add anhydrous formic acid (1.0 eq) dropwise. Stir at -20 °C for 15 minutes to ensure complete formation of AFA.

    • Self-Validation: The mixture should remain clear and colorless. Gas evolution (bubbles of CO) indicates thermal degradation; abort and restart if this occurs. Keep strictly at -20 °C.

  • Substrate Preparation: In a separate flame-dried flask, dissolve DPD (1.0 eq) in anhydrous THF (rigorously degassed via freeze-pump-thaw to remove O₂) under Argon. Cool to -20 °C.

    • Self-Validation: The DPD solution should be pale or colorless. Immediate darkening to deep red/black upon dissolution indicates O₂ contamination in the THF.

  • Coupling: Transfer the AFA solution to the DPD solution dropwise via cannula over 10 minutes.

  • Monitoring & Workup: Stir for 15–30 minutes. Monitor by TLC (eluent: EtOAc/Hexane). The product formamide will appear as a new, more polar spot under UV light. Once the starting material is consumed, quench with cold saturated aqueous NaHCO₃. Extract with degassed ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solvent-Free Microwave-Assisted Formylation (Alternative)

Causality: If handling AFA is unfeasible, formic acid can be used with silica gel under microwave irradiation. The microwave rapidly heats the localized mixture, driving the dehydration reaction to completion in minutes before significant atmospheric oxidation can occur .

Step-by-Step Methodology:

  • Mix DPD (1.0 eq), formic acid (2.0 eq), and silica gel (2 g per mmol) in a beaker.

    • Self-Validation: Stir until the mixture transitions from a paste to a free-flowing powder. This ensures maximal surface area for the microwave-assisted coupling.

  • Irradiate in a microwave reactor at 300 W for 30-second intervals (total 1–2 minutes).

  • Cool to room temperature, extract the product with dichloromethane, wash with water, and evaporate the solvent under reduced pressure.

Section 3: Troubleshooting Guide & Decision Tree

Troubleshooting Start Reaction Issue Identified Dark Mixture turns black/dark red? Start->Dark Oxidation Oxidation of DPD: Degass solvents, use Ar/N2 Dark->Oxidation Yes Incomplete Incomplete Conversion? Dark->Incomplete No AFA_Degrade AFA Degraded: Prepare AFA fresh at -20°C Incomplete->AFA_Degrade Yes C_Form C-Formylation / Ring Attack? Incomplete->C_Form No Change_Reagent Avoid Vilsmeier Reagents: Use Formic Acid or AFA C_Form->Change_Reagent Yes

Troubleshooting decision tree for resolving common issues in DPD formylation.

Section 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture instantly turns dark purple/black upon dissolving DPD. What happened? A: This is the hallmark of DPD oxidation. In the presence of oxygen, the highly electron-rich DPD undergoes a one-electron oxidation to form a radical cation (Wurster's red), which rapidly polymerizes or oxidizes further to a quinonediimine . Solution: You must rigorously degas all solvents (e.g., sparging with Argon for 30 mins or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere. Utilizing Protocol A (-20 °C) mitigates this thermodynamically.

Q2: I am seeing two different product spots on TLC. Is it di-formylation? A: True N,N-diformylation of the primary amine is rare due to the reduced nucleophilicity of the resulting mono-formamide. However, if you used Vilsmeier-Haack conditions (POCl₃/DMF) or heated the reaction excessively, the highly activated aromatic ring of DPD is susceptible to electrophilic aromatic substitution, resulting in C-formylation on the ring . Solution: Switch to a strictly N-selective reagent like AFA or neat Formic Acid.

Q3: Why did my AFA reaction give a poor yield and large amounts of unreacted starting material? A: AFA is thermally labile. At temperatures above 0 °C, it rapidly decomposes into carbon monoxide gas and acetic acid . If your AFA degraded before addition, you essentially added unreactive acetic acid to your amine, halting the formylation. Solution: Always prepare AFA fresh at -20 °C, monitor for lack of gas evolution, and use it immediately.

References

  • The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. ResearchGate. Available at:[Link]

  • Formylation of Amines. PMC - National Institutes of Health. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in N-(4-Diethylaminophenyl)formamide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield optimization challenges during the preparation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield optimization challenges during the preparation of N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7).

Unlike standard aliphatic amines, the formylation of highly electron-rich anilines presents unique mechanistic hurdles. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality: Why Do Yields Drop?

The precursor, N,N-diethyl-p-phenylenediamine (DPD) , is notoriously sensitive. The presence of the strongly electron-donating diethylamino group at the para position significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This structural feature introduces three primary failure modes during formylation:

  • Susceptibility to Single-Electron Oxidation: DPD is widely used as a colorimetric indicator because it rapidly oxidizes in the presence of ambient oxygen, light, or trace metals to form a highly stable, dark-colored radical cation (Wurster's blue equivalent), which further degrades into a quinonediimine 1. If your reaction mixture turns dark purple or black, oxidation is outcompeting formylation.

  • Over-Formylation (Diformylation): The high electron density of the aromatic ring makes the resulting mono-formamide susceptible to secondary electrophilic attacks if the formylating agent is too reactive or used in excess 2.

  • Acid-Base Partitioning Errors: The tertiary diethylamino group has a pKa of ~6.5. During acidic workups, this group protonates, rendering the target molecule highly water-soluble and leading to massive yield losses in the aqueous phase.

Pathway DPD N,N-Diethyl-p-phenylenediamine (Highly Electron-Rich) Formylation N-Formylation (Tf2O/HCOOH, 0°C) DPD->Formylation Desired Pathway Oxidation Oxidation (O2, Light, Heat) DPD->Oxidation Competing Pathway Target N-(4-Diethylaminophenyl)formamide (Target) Formylation->Target Mono-substitution Radical Radical Cation / Quinonediimine (Degradation) Oxidation->Radical Yield Loss

Reaction pathways of DPD showing competing oxidation and formylation routes.

Quantitative Data: Formylating Agent Optimization

Choosing the right formylating system is critical. Traditional methods (e.g., refluxing in neat formic acid) often destroy DPD. The data below summarizes the efficacy of various formylating systems for highly activated anilines 3.

Formylating SystemTemp (°C)Reaction TimeTypical YieldMechanistic Pitfalls for DPD
Formic Acid (Neat) 1008–12 h< 40%High thermal degradation; severe oxidation.
Acetic Formic Anhydride (AFA) 0 to 252–4 h70–80%Requires pre-formation; exothermic risks.
Vilsmeier Reagent (DMF/POCl₃) 0 to 804–6 hVariableProne to diformylation; harsh acidic workup.
HCOOH / Tf₂O / Et₃N 0 to 254 h> 85%Optimal. Mild conditions suppress oxidation.

Self-Validating Protocol: Mild N-Formylation via Tf₂O Activation

To bypass thermal degradation and oxidation, we recommend a highly controlled, low-temperature protocol utilizing Trifluoromethanesulfonic anhydride (Tf₂O) as an activator for formic acid. This method generates a highly reactive formylating species in situ, allowing the reaction to proceed at 0 °C to room temperature .

Step-by-Step Methodology

Note: Conduct all steps under a strict Argon or Nitrogen atmosphere using degassed solvents.

  • Reagent Pre-formation (In-Process Control 1):

    • Charge a dry, argon-flushed round-bottom flask with anhydrous Dichloromethane (DCM) and 98% Formic Acid (2.0 equiv.).

    • Cool the mixture to exactly 0 °C using an ice bath.

    • Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv.) followed by Triethylamine (Et₃N, 1.5 equiv.) dropwise.

    • Validation Check: Stir for 15–20 minutes. The solution should remain clear/pale; severe darkening indicates moisture contamination.

  • Substrate Addition:

    • Dissolve N,N-diethyl-p-phenylenediamine (DPD, 1.0 equiv.) in a minimal amount of degassed DCM.

    • Add the DPD solution dropwise to the activated formyl complex at 0 °C.

  • Reaction Propagation:

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Validation Check (TLC): Monitor via TLC (Eluent: EtOAc/Hexane). The disappearance of the highly polar DPD spot and the appearance of a single, less polar spot confirms mono-formylation.

  • pH-Controlled Workup (Critical Step):

    • Evaporate the DCM in vacuo at low temperature (< 30 °C).

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer with 10% aqueous Na₂CO₃. Crucial: Ensure the aqueous phase pH is ~8.5. If the pH is acidic, the diethylamino group will protonate, and your product will wash down the drain.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target N-(4-Diethylaminophenyl)formamide.

Troubleshooting FAQs

Q: My reaction mixture turns dark purple/black almost immediately upon adding DPD. What is happening? A: This is the visual signature of DPD oxidizing into a radical cation (Wurster's blue) and subsequently into a quinonediimine. This occurs when oxygen is present, or if trace transition metals are in your glassware. Fix: Rigorously degas your DCM (e.g., via freeze-pump-thaw or sparging with Argon for 30 mins). Wrap your reaction flask in aluminum foil to exclude light, which catalyzes the auto-oxidation of electron-rich anilines 1.

Q: TLC shows my starting material is consumed, but I have two new product spots. Mass spec confirms diformylation. How do I prevent this? A: Highly activated substrates like DPD are susceptible to multiple electrophilic additions 2. The mono-formamide nitrogen is still nucleophilic enough to attack a highly active formylating agent. Fix: Strictly control your stoichiometry. Reduce the Tf₂O and Et₃N to 1.05 equivalents. Furthermore, do not let the reaction temperature exceed 20 °C; running the entire reaction at 0 °C slows the kinetics of the second formylation, heavily favoring the mono-formylated product.

Q: My in-process TLC shows >90% conversion, but my isolated yield after extraction is less than 30%. Where is my product going? A: It is being lost in the aqueous phase. The diethylamino group on your product is basic. If you perform a standard acidic wash (e.g., 10% HCl) or if the residual formic acid drops the pH of your aqueous layer below 7, the amine protonates and forms a highly water-soluble ammonium salt. Fix: Skip the acidic wash entirely. Quench and wash exclusively with a mild base like 10% Na₂CO₃ to ensure the diethylamino group remains neutral and partitions into the organic (EtOAc) layer.

Troubleshooting Start Low Yield Detected ColorCheck Reaction turns dark purple? Start->ColorCheck OxidationFix Degas solvents, use Argon, shield from light. ColorCheck->OxidationFix Yes TLCCheck Multiple spots on TLC? ColorCheck->TLCCheck No OxidationFix->TLCCheck DiformFix Reduce formylating agent, maintain 0°C. TLCCheck->DiformFix Yes WorkupCheck Product lost in aqueous phase? TLCCheck->WorkupCheck No DiformFix->WorkupCheck WorkupFix Adjust aqueous pH to 8.5 before extraction. WorkupCheck->WorkupFix Yes Success Yield Optimized WorkupCheck->Success No WorkupFix->Success

Decision tree for troubleshooting low yields during DPD formylation.

References

  • Formylation of Amines Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of N-aryl derived formamides using triflic anhydride Source: Indian Journal of Chemistry (NISCAIR) URL:[Link]

Sources

Troubleshooting

how to prevent oxidation of N-(4-Diethylaminophenyl)formamide during storage

Introduction This guide provides in-depth technical support for the proper storage and handling of N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7)[1]. This compound's unique structure, featuring an electron-rich diethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for the proper storage and handling of N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7)[1]. This compound's unique structure, featuring an electron-rich diethylaminophenyl group, makes it highly susceptible to oxidative degradation. Improper storage can lead to discoloration, impurity formation, and compromised experimental results. This document outlines the causes of degradation and provides actionable protocols to ensure the long-term integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: I just received my vial of N-(4-Diethylaminophenyl)formamide and it has a yellow or brownish tint. Is it still usable?

A faint off-white or pale yellow color can be acceptable, but a distinct yellow, brown, or dark color is a strong indicator of oxidation. The diethylaminophenyl moiety is prone to air oxidation, which forms highly colored impurities. We strongly recommend performing a quality control (QC) check, such as HPLC-UV or LC-MS, to assess purity before use. For critical applications, using a discolored reagent is not advised as the impurities may interfere with your experiment.

Q2: What is the fundamental cause of this compound's instability?

The primary site of instability is the N,N-diethylamino group attached to the phenyl ring. This group is strongly electron-donating, which makes the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The oxidation likely proceeds through a radical-mediated mechanism, leading to the formation of colored quinone-imine type structures or polymeric byproducts, similar to the degradation observed in analogous compounds like 4-dimethylaminophenol (DMAP).

Q3: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, N-(4-Diethylaminophenyl)formamide should be stored frozen at -15°C to -25°C[2][3]. The material should be kept in a tightly sealed, amber glass vial under a dry, inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen, moisture, and light[4][5]. Aliquoting the compound upon receipt into smaller, single-use quantities is a critical best practice to prevent repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere[3][6].

Q4: My experiment using this reagent is giving inconsistent results. Could compound degradation be the cause?

Yes, absolutely. If the reagent has oxidized, you are introducing unknown impurities into your reaction or assay. These degradation products can act as inhibitors, catalysts, or competing substrates, leading to poor reproducibility, low yields, or complete failure of the experiment. Always use a fresh aliquot of properly stored material for each experiment to ensure consistency.

The Science of Degradation: Mechanism & Prevention

The instability of N-(4-Diethylaminophenyl)formamide is not arbitrary; it is a direct consequence of its molecular structure. The lone pair of electrons on the tertiary amine nitrogen readily participates in resonance, increasing the electron density of the aromatic ring and making it an easy target for oxidants.

Proposed Oxidation Pathway: The oxidation is believed to be an autocatalytic process initiated by oxygen and potentially light.

  • Initiation: An electron is abstracted from the nitrogen atom, forming a radical cation. This species is stabilized by resonance.

  • Propagation: This highly reactive radical can then react with other molecules of the parent compound or oxygen to form dimers, polymers, or be further oxidized to a quinone-imine species.

  • Result: The formation of these extended conjugated systems is responsible for the characteristic dark discoloration of the oxidized product.

The diagram below illustrates a simplified proposed degradation pathway.

cluster_0 Proposed Oxidation Pathway A N-(4-Diethylaminophenyl)formamide (Stable, Colorless/White) B Radical Cation (Reactive Intermediate) A->B  O₂, light, trace metals (Initiation) C Colored Degradation Products (Quinone-imines, Polymers) B->C  Further Oxidation / Dimerization (Propagation)

Caption: Proposed oxidative degradation pathway for N-(4-Diethylaminophenyl)formamide.

Protocols for Ensuring Compound Integrity

Adherence to strict handling and storage protocols is the most effective way to prevent oxidation.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol should be followed immediately upon receipt of the compound.

Objective: To properly aliquot and store N-(4-Diethylaminophenyl)formamide for maximum long-term stability.

Materials:

  • N-(4-Diethylaminophenyl)formamide (as received)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Glove box or Schlenk line (recommended)

  • Appropriate number of small (e.g., 1 mL) amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the Environment: If available, perform all manipulations in a glove box filled with nitrogen or argon. If not, use a Schlenk line or gently flush the receiving vial and all aliquot vials with a slow stream of inert gas.

  • Equilibrate to Room Temp: Allow the sealed container of the compound to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.

  • Aliquot the Compound: Weigh the desired quantity of the compound (e.g., 10-50 mg) into each pre-weighed amber vial. Work quickly to minimize air exposure.

  • Purge with Inert Gas: Before sealing, flush the headspace of each new aliquot vial with inert gas for 10-15 seconds.

  • Seal Tightly: Immediately and tightly seal each vial with its PTFE-lined cap.

  • Label Clearly: Label each vial with the compound name, date of aliquoting, and quantity.

  • Store Properly: Place all sealed aliquot vials in a freezer at -15°C to -25°C for long-term storage[2][3].

The following workflow diagram summarizes the key steps for proper storage.

A Receive Compound B Equilibrate to Room Temp (Sealed) A->B C Transfer to Inert Atmosphere (Glovebox or N₂/Ar stream) B->C D Aliquot into Amber Vials C->D E Purge Headspace with N₂/Ar D->E F Seal Tightly E->F G Store at -20°C in the Dark F->G H Use One Full Aliquot Per Experiment G->H

Caption: Recommended workflow for aliquoting and storing N-(4-Diethylaminophenyl)formamide.

Protocol 2: Routine Quality Control Check by HPLC

Objective: To assess the purity of N-(4-Diethylaminophenyl)formamide and detect potential degradation.

Methodology:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

    • Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Prep: Prepare a dilute solution (e.g., 0.1 mg/mL) in acetonitrile or mobile phase.

Interpreting Results:

  • Fresh, Pure Sample: Expect a single major peak at a consistent retention time.

  • Oxidized Sample: You will likely see a decrease in the area of the main peak and the appearance of one or more new peaks, often earlier-eluting (more polar) or much later-eluting (polymeric).

Troubleshooting Guide

This table addresses common issues encountered during the storage and use of N-(4-Diethylaminophenyl)formamide.

Observed Symptom Probable Cause Recommended Action & Explanation
Compound is dark brown/black upon receipt. Severe oxidation during transit or at the supplier's facility.Action: Do not use. Contact the supplier for a replacement. Explanation: The compound is significantly degraded, and the high level of impurities makes it unsuitable for any application.
A previously good batch of compound has turned yellow in the freezer. Improper sealing; slow air leak into the vial over time.Action: Perform a QC check (Protocol 2). If purity is >95%, it may be usable for non-critical applications. For future storage, ensure caps are tight and consider sealing with paraffin film. Explanation: Even at low temperatures, slow oxidation will occur if oxygen is present[2].
Inconsistent results in a well-established assay. Using aliquots from a large "stock" bottle that is repeatedly opened.Action: Discard the old stock bottle. Use a new, single-use aliquot that was prepared according to Protocol 1. Explanation: Each time the main bottle is opened, it is exposed to atmospheric oxygen and moisture, leading to progressive degradation of the entire batch[3].
Compound fails to dissolve completely, leaving a dark, insoluble residue. Formation of insoluble polymeric degradation products.Action: Discard the material. Explanation: Advanced oxidation can lead to polymerization, creating insoluble byproducts that confirm the material is heavily degraded.

References

  • Wang DP, Chang LC, Wang MT. (2001). Stability of 4-DMAP in solution. Drug Dev Ind Pharm, 27(9):997-1001.
  • Illumina, Inc. (2025). Preparation, storage, and use of 95% formamide + EDTA in Infinium assays. Illumina Technical Note.
  • Ambion (Life Technologies). (2011). AM9342,AM9344 Formamide(Deionized) StaticMstr Doc.
  • Thermo Fisher Scientific. (2012). Hi-Di™ Formamide (Pub. no. 4340052 Rev. C).
  • OU College of Dentistry. (2011). Formamide Deionized.
  • AmericanBio. (2014). FORMAMIDE DI™(DEIONIZED).
  • Eyer P, Lengfelder E. (1984). Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products. Biochem Pharmacol, 33(7):1005-13.
  • HXCHEM. N-(4-Diethylaminophenyl)formamide/CAS:5235-68-7. Product Listing.

Sources

Optimization

Technical Support Center: N-(4-Diethylaminophenyl)formamide Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the amidation of N,N-diethyl-p-phenylenediamine (DPD) to N-(4-Diethylaminophenyl)formamide. This guide provides drug development professionals and synthetic chemists with field...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amidation of N,N-diethyl-p-phenylenediamine (DPD) to N-(4-Diethylaminophenyl)formamide. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to mitigate side reactions—such as oxidative degradation, over-formylation, and off-target electrophilic aromatic substitution—when working with highly electron-rich aniline derivatives.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: My reaction mixture turns deep red or black immediately upon starting the reaction. What is happening? A1: Oxidative Degradation. DPD is an extremely electron-rich aromatic amine. It is highly susceptible to single-electron transfer (SET) oxidation, rapidly forming a stable, intensely colored radical cation known as Wurster's Red (1)[1]. This intermediate can further polymerize into dark, tarry substances, drastically reducing your yield. Causality & Solution: The oxidation is typically triggered by dissolved oxygen or trace transition metals in your solvent. To prevent this, strictly degas all solvents (sparge with Argon for 15-30 minutes) and maintain a positive inert atmosphere. Consider adding a catalytic amount of an antioxidant (like BHT) if your downstream purification permits.

Q2: I am observing a significant amount of di-formylated byproduct. How can I favor mono-formylation? A2: Reagent Over-reactivity. Over-formylation (forming N-(4-diethylaminophenyl)diformamide) occurs when the formylating agent is used in large excess or at elevated temperatures (2)[2]. Causality & Solution: While neat formic acid requires high temperatures (often >80 °C) that promote over-reaction, using a mixed anhydride strategy—specifically Acetic Formic Anhydride (AFA)—allows the amidation to proceed rapidly at 0 °C. Limit the AFA stoichiometry to exactly 1.05 equivalents to kinetically trap the mono-formylated product.

Q3: LC-MS shows a byproduct with a +28 m/z shift (addition of a formyl group), but the primary amine is still intact. What is this? A3: C-Formylation (Vilsmeier-type Reaction). Because the aromatic ring of DPD is strongly activated by the diethylamino group, it can undergo electrophilic aromatic substitution (C-formylation) instead of the desired N-formylation if the electrophile is too aggressive (3)[3]. Causality & Solution: This typically happens if you attempt formylation using Vilsmeier-Haack conditions (POCl₃/DMF) (4)[4]. N-formylation is kinetically favored over C-formylation when using standard carboxylic acid derivatives under mild, non-acidic conditions. Avoid strong Lewis acids.

Q4: My isolated yield is low due to product loss during the aqueous workup. Why? A4: Hydrolytic Cleavage. Formamides are sensitive to hydrolysis under strongly acidic or basic conditions, reverting to the starting amine and formic acid (5)[5]. Causality & Solution: Quench the reaction with a mild, weakly basic buffer (e.g., saturated aqueous NaHCO₃) to neutralize any residual acetic/formic acid without driving the hydrolysis of the newly formed amide bond.

Section 2: Reaction Pathways & Side Reactions

G DPD N,N-Diethyl-p-phenylenediamine (Starting Material) Desired N-(4-Diethylaminophenyl)formamide (Desired Mono-amidation) DPD->Desired 0°C, Inert Atm, Strict Stoichiometry Wursters Wurster's Red Radical Cation (Oxidation Byproduct) DPD->Wursters O2 / Trace Metals RingFormyl C-Formylated Byproduct (Electrophilic Aromatic Sub.) DPD->RingFormyl Vilsmeier Conditions (POCl3/DMF) Reagent Acetic Formic Anhydride (Formylating Agent) Reagent->Desired Diformyl Di-formylated Byproduct (Over-reaction) Desired->Diformyl Excess Reagent, High Temperature

Reaction pathways and side reactions in the formylation of N,N-diethyl-p-phenylenediamine.

Section 3: Quantitative Data Comparison

To optimize your synthesis, select the appropriate formylating agent based on the quantitative comparison below. Acetic Formic Anhydride (AFA) provides the best balance of reactivity and selectivity for highly electron-rich substrates.

Formylating AgentOperating TempSelectivity (Mono:Di)Oxidation RiskTypical YieldRecommended Use Case
Formic Acid (Neat) 80 °C - 100 °C80:20High40 - 55%Bulk synthesis where low cost is prioritized over purity.
Ethyl Formate 60 °C (Reflux)95:5Medium65 - 75%Mild conditions, but requires extended reaction times (24h+).
Acetic Formic Anhydride 0 °C to 25 °C98:2Low85 - 95%Optimal: Sensitive substrates requiring high purity and rapid conversion.

Section 4: Validated Experimental Protocol

Optimized Mono-Formylation using Acetic Formic Anhydride (AFA) This self-validating protocol utilizes in situ generated AFA to ensure rapid N-formylation at low temperatures, effectively suppressing oxidation and di-formylation.

Step 1: In Situ Preparation of Acetic Formic Anhydride

  • Under an Argon atmosphere, add 2.5 equivalents of sodium formate to a dry, flame-dried round-bottom flask.

  • Add anhydrous THF (2 mL/mmol) and cool the suspension to 0 °C using an ice bath.

  • Dropwise, add 1.2 equivalents of acetyl chloride over 15 minutes with vigorous stirring.

  • Stir the mixture at 0 °C for 2 hours.

    • Validation Check: The formation of a fine white precipitate (NaCl) indicates the successful generation of the mixed anhydride.

Step 2: Protection/Amidation of DPD

  • In a separate, Argon-purged flask, dissolve 1.0 equivalent of freshly distilled N,N-diethyl-p-phenylenediamine (DPD) in anhydrous THF (3 mL/mmol).

  • Cool the DPD solution to 0 °C.

  • Using a cannula or syringe filter (to remove NaCl salts), transfer the AFA solution dropwise into the DPD solution over 30 minutes. Maintain the internal temperature strictly below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). The highly polar DPD spot (ninhydrin active) should disappear, replaced by a higher Rf UV-active spot (the formamide).

Step 3: Quench and Workup

  • Quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO₃ (2 mL/mmol) until the aqueous layer reaches pH 7.5 - 8.0. (Caution: Vigorous CO₂ evolution will occur).

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

  • Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield pure N-(4-Diethylaminophenyl)formamide.

References

  • [2] Preventing over-formylation in electron-rich aromatic systems. BenchChem.

  • [3] Photoinduced Direct Formylation of Anilines: Aerobic Oxidation Using an Odd Alternate Hydrocarbon Phenalenyl-Based Photocatalyst. ACS Publications.

  • [1] The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. ResearchGate.

  • [4] Vilsmeier–Haack reaction. Wikipedia.

  • [5] 4500-PAA PFA Peracetic and Performic Acid (RESIDUAL). Standard Methods.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-(4-Diethylaminophenyl)formamide

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of hydrophobic anilide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of hydrophobic anilide derivatives.

N-(4-Diethylaminophenyl)formamide (NDPF) presents a classic formulation challenge. While it is a highly useful intermediate and probe, its hydrophobic bulk severely limits its dissolution in standard aqueous buffers. This guide provides field-proven, mechanistically grounded protocols to overcome these solubility barriers, ensuring your downstream assays and in vivo models yield reliable, reproducible data.

Part 1: Strategic Decision Matrix

Before selecting a solubilization protocol, you must evaluate the constraints of your downstream application. Use the workflow below to determine the optimal path for your specific experimental needs.

SolubilizationWorkflow Start Solubility Issue: N-(4-Diethylaminophenyl)formamide Q1 Can the assay tolerate acidic pH (pH < 5)? Start->Q1 Salt pH Adjustment / Salt Formation (Use 0.1M HCl or Citric Acid) Q1->Salt Yes Q2 Can the assay tolerate organic solvents? Q1->Q2 No Cosolvent Cosolvency (Use DMSO, NMP, or PEG400) Q2->Cosolvent Yes Complex Inclusion Complexation (Use HP-β-CD) Q2->Complex No

Decision matrix for solubilizing N-(4-Diethylaminophenyl)formamide.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why is N-(4-Diethylaminophenyl)formamide so poorly soluble in water at neutral pH?

The Causality: The molecule consists of a highly lipophilic diethylamino group and a hydrophobic phenyl ring. While the formamide moiety (-NHCHO) offers some hydrogen bonding capability, it is insufficient to overcome the high crystal lattice energy and hydrophobic bulk of the molecule in a neutral aqueous environment[1]. Because the diethylamino group is weakly basic, the molecule exists predominantly in its uncharged, free-base form at physiological pH (7.4), resulting in precipitation and poor aqueous solubility[2].

Q2: How can I use pH adjustment to solubilize it for in vitro aqueous assays?

The Causality: By lowering the pH of the vehicle below the pKa​ of the diethylamino group, you force the protonation of the tertiary amine. This converts the lipophilic free base into a highly hydrophilic diethylammonium salt, drastically increasing its affinity for water[2].

ProtonationMechanism FreeBase Free Base (Lipophilic) Unprotonated Diethylamino Poorly Water Soluble Acid Add Acid (H+) pH < pKa FreeBase->Acid Salt Protonated Salt (Hydrophilic) Diethylammonium Cation Highly Water Soluble Acid->Salt

Mechanism of solubility enhancement via pH-dependent protonation.

Step-by-Step Methodology (Salt Formation):

  • Weigh the required amount of N-(4-Diethylaminophenyl)formamide powder.

  • Suspend the powder in 80% of the final target volume of distilled water (it will appear cloudy).

  • Dropwise, add 0.1 M HCl or 0.1 M Citric Acid while vortexing continuously.

  • Monitor the pH using a micro-probe. Stop adding acid when the pH reaches 3.5–4.0 and the solution becomes completely clear.

  • QS (quantity sufficient) to the final volume with distilled water.

Self-Validating Check: This is a visually self-validating system. As the pH drops, the visible particulate matter will rapidly clear into a transparent solution. Warning: If precipitation occurs upon addition to your downstream assay buffer, the buffering capacity of your assay has neutralized the acid, reverting the drug to its insoluble free base[3].

Q3: My cellular assay is sensitive to low pH. What cosolvents are recommended?

The Causality: When pH adjustment is biologically incompatible, cosolvents must be used to lower the dielectric constant of the aqueous vehicle, thereby reducing the polarity gap between the solvent and the hydrophobic solute[4]. Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are highly effective for formamide derivatives due to their strong hydrogen-bond accepting nature[5].

Step-by-Step Methodology (Cosolvency):

  • Prepare a highly concentrated stock solution (e.g., 50 mM) of the compound in 100% DMSO or NMP.

  • Warm the stock slightly (37°C) and sonicate for 5 minutes to ensure complete disruption of the crystal lattice.

  • Slowly spike the concentrated stock into your pre-warmed (37°C) aqueous assay buffer under vigorous agitation.

  • Keep the final organic solvent concentration below 1% (v/v) to prevent cellular toxicity.

Self-Validating Check: Measure the absorbance of your final buffer at 600 nm. A rising baseline absorbance indicates nano-precipitation (the "solvent-shift" effect)[6]. If optical density increases, you have exceeded the solubilization capacity of the cosolvent mixture and must lower the final drug concentration.

Q4: I need a completely aqueous, neutral pH vehicle for in vivo dosing. What are my options?

The Causality: Inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal strategy for in vivo work. The hydrophobic phenyl-diethylamino moiety inserts into the lipophilic cavity of the cyclodextrin cone, while the hydroxyl-rich exterior maintains excellent aqueous solubility at neutral pH without causing tissue irritation[6].

Complexation Drug Hydrophobic Drug N-(4-Diethylaminophenyl)formamide Complex Inclusion Complex Water-Soluble Exterior Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host

Formation of a water-soluble inclusion complex using HP-β-CD.

Step-by-Step Methodology (Inclusion Complexation):

  • Prepare a 20% (w/v) solution of HP- β -CD in neutral saline or PBS.

  • Add the solid N-(4-Diethylaminophenyl)formamide to the cyclodextrin solution.

  • Subject the suspension to continuous magnetic stirring at room temperature for 24–48 hours. Expert Insight: Complexation is an equilibrium-driven process; rushing this step will result in poor solubilization.

  • Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

Self-Validating Check: The concentration of the dissolved drug in the filtrate must be verified via HPLC. If the concentration is lower than your target dose, increase the HP- β -CD concentration up to 40% (w/v)[1].

Scientist Pro-Tip: Derivatives of p-phenylenediamine (like this compound) are highly prone to auto-oxidation in aqueous solutions, often turning pink or brown over time. Always use freshly degassed water or supplement your formulation with 0.1% ascorbic acid if prolonged stability is required.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance and limitations of each solubilization strategy to help you benchmark your experimental results.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseBiological CompatibilityKey Limitation
pH Adjustment (pH ~3.5) Ionization (Salt Formation)>100-foldLow (In vitro only)Immediate precipitation upon buffering to physiological pH 7.4.
Cosolvency (DMSO/NMP) Dielectric Constant Reduction50 to 500-foldModerate (<1% v/v final)Solvent-induced cellular toxicity or nano-precipitation.
Inclusion Complexation Hydrophobic Encapsulation10 to 50-foldHigh (In vivo/In vitro)Requires 24-48h equilibration time and expensive excipients.
Micellar Solubilization Surfactant Partitioning (e.g., Tween 80)20 to 100-foldModeratePotential cellular membrane disruption and foaming.

Sources

Optimization

improving crystallization and recrystallization of N-(4-Diethylaminophenyl)formamide

Welcome to the technical support guide for N-(4-Diethylaminophenyl)formamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of purifying this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(4-Diethylaminophenyl)formamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of purifying this compound through crystallization and recrystallization. Achieving high purity is critical for successful downstream applications, and this guide provides in-depth, field-proven insights to optimize your experimental outcomes.

The Cornerstone of Purity: Understanding Crystallization

Recrystallization is a powerful purification technique for solid organic compounds, leveraging the principle of differential solubility.[1] The fundamental concept is that most solids are more soluble in a given solvent at higher temperatures than at lower temperatures.[1] The process involves dissolving the impure compound in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, ideally present in smaller quantities, remain dissolved in the cold solvent (the "mother liquor") and are separated during filtration.[1][2]

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.[3]

  • Dissolve the compound completely at its boiling point.[3]

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert, not reacting with the compound.[2]

  • Be sufficiently volatile for easy removal from the purified crystals.[3]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N-(4-Diethylaminophenyl)formamide in a direct question-and-answer format.

Q1: I'm not sure which solvent to use for recrystallization. Where do I start?

A1: Solvent selection is a systematic process, not guesswork. For an aromatic amide like N-(4-Diethylaminophenyl)formamide, the principle of "like dissolves like" suggests starting with polar solvents.

  • Initial Screening: Based on the amide functional group, polar solvents such as ethanol, isopropanol, or acetone are excellent starting points.[1] Water can also be tested, especially in a mixed solvent system.

  • Small-Scale Test: Before committing your entire batch, perform a small-scale test.[1]

    • Place ~50 mg of your crude compound in a small test tube.

    • Add a few drops of the chosen solvent at room temperature. The compound should be poorly soluble.

    • Gently heat the mixture. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does.

    • Allow the solution to cool to room temperature, then place it in an ice bath. A good yield of crystals should form.[1]

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. This typically involves one solvent in which the compound is highly soluble (e.g., ethanol, acetone) and another in which it is poorly soluble (e.g., water, hexane).[3] Common pairs include ethanol/water and acetone/water.[3]

start Start: Crude N-(4-Diethylaminophenyl)formamide test_polar Test Polar Solvents (e.g., Ethanol, Isopropanol, Acetone) start->test_polar dissolves_cold Dissolves at Room Temp? test_polar->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent (Try Another) dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good Single Solvent Found crystals_form->good_solvent Yes try_mixed Try Mixed-Solvent System crystals_form->try_mixed No bad_solvent->test_polar Restart dissolve_good Dissolve in 'Good' Solvent (Hot) try_mixed->dissolve_good add_bad Add 'Bad' Solvent (Hot) Until Turbidity Appears dissolve_good->add_bad reheat Reheat to Clarify add_bad->reheat cool_mixed Cool Slowly reheat->cool_mixed crystals_mixed Crystals Form? cool_mixed->crystals_mixed crystals_mixed->bad_solvent No good_mixed_system Good Mixed-Solvent System Found crystals_mixed->good_mixed_system Yes

Caption: A decision workflow for selecting a suitable recrystallization solvent.

Q2: My compound "oiled out" instead of forming crystals. What went wrong?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of solute or impurities that depress the melting point.

  • Causality: The solubility of your compound is so high that the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solutions:

    • Add More Solvent: Reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.

    • Slower Cooling: Cool the solution much more slowly. A sudden temperature drop (like placing a hot flask directly into an ice bath) encourages oiling out. Let it first cool to room temperature undisturbed, then move it to the ice bath.

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny, pure crystal of N-(4-Diethylaminophenyl)formamide (a "seed crystal") to the cooled solution to initiate crystallization.

Q3: I got a very low yield of crystals. How can I improve my recovery?

A3: Low yield is a common and frustrating issue. The primary culprit is almost always using too much solvent.

  • Causality: The goal is to create a solution that is saturated at a high temperature. If excess solvent is used, the solution will not be saturated upon cooling, and a significant portion of your compound will remain dissolved in the mother liquor.[1]

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: This is the most critical rule. Add the hot solvent portion-wise to your crude solid, with heating and stirring, until the solid just dissolves.[1]

    • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. This maximizes the formation of large, pure crystals.

    • Sufficient Cooling Time: Ensure the flask is left in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

    • Mother Liquor Recovery: If you suspect significant product loss, you can try to recover more by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that this second crop of crystals will likely be less pure than the first.

Q4: My crystals are colored, but the pure compound should be colorless or light yellow. How do I remove the color?

A4: Colored impurities can often be removed with activated charcoal.

  • Causality: Highly conjugated organic molecules, often byproducts of the synthesis, can be intensely colored and co-precipitate with your product. Activated charcoal has a high surface area and adsorbs these large, colored molecules.[1]

  • Procedure:

    • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and let it cool slightly.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding it to a boiling solution will cause violent bumping.

    • Reheat the solution to boiling for a few minutes while stirring.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel. Use a pre-heated funnel and receiving flask.[1]

    • Allow the now-decolorized filtrate to cool as usual.

Quantitative Data & Solvent Properties

Proper solvent choice is informed by its physical properties. The table below lists common solvents that could be screened for the recrystallization of N-(4-Diethylaminophenyl)formamide.

SolventBoiling Point (°C)PolarityHazards
Water100HighNone
Ethanol78HighFlammable
Isopropanol82HighFlammable
Acetone56Medium-HighHighly Flammable
Ethyl Acetate77MediumFlammable
Toluene111LowFlammable, Toxic
Hexane69LowHighly Flammable

Data sourced from multiple chemical safety and property databases.[3]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Never heat flammable organic solvents with an open flame; use a heating mantle or steam bath.[1]

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-(4-Diethylaminophenyl)formamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., isopropanol) and begin heating with stirring.[1]

  • Saturation: Continue adding hot solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1] Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is key to forming larger, purer crystals.[1]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.[1]

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold solvent. Swirl the crystal slurry and pour it into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor.

  • Drying: Keep the vacuum on to pull air through the crystals, helping them to dry. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely, or dry in a vacuum oven.

start Crude Solid in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent is_colored Solution Colored? add_solvent->is_colored add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes cool_slowly Cool Slowly to Room Temp is_colored->cool_slowly No hot_filter Hot Filtration add_charcoal->hot_filter hot_filter->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath vacuum_filter Isolate Crystals (Vacuum Filtration) ice_bath->vacuum_filter wash_cold Wash with Cold Solvent vacuum_filter->wash_cold dry Dry Crystals wash_cold->dry end Pure Crystalline Product dry->end

Caption: A step-by-step workflow for a standard recrystallization procedure.

Frequently Asked Questions (FAQs)

Q: How do I confirm the purity of my recrystallized product? A: The most common method is melting point determination. A pure compound will have a sharp melting point (a narrow range of 1-2°C) that matches the literature value. Impurities tend to depress and broaden the melting range.[1]

Q: What if my compound is soluble in all tested solvents at room temperature? A: This is a challenging situation. You might need to explore more non-polar solvents like toluene or hexane. Alternatively, an antisolvent crystallization (a type of mixed-solvent method) might be effective. Dissolve your compound in a solvent where it is very soluble (e.g., acetone), then slowly add an antisolvent (e.g., water or hexane) at room temperature until crystals begin to form.[2]

Q: Can the crystallization process itself change my compound? A: It's possible, though less common for simple recrystallization. Some compounds, particularly complex aromatic amides, can exist in different crystalline forms called polymorphs.[4] The specific solvent and cooling conditions can sometimes favor the formation of one polymorph over another. These different forms can have different physical properties.[4]

Q: My crystals are very fine needles. How can I get larger crystals? A: The formation of fine needles is typically a result of rapid crystallization. To encourage larger crystal growth, ensure the cooling process is as slow as possible. You can insulate the flask with a cloth or place it in a warm water bath that is allowed to cool to room temperature overnight.

References

  • Benchchem. (n.d.). Application Note and Protocol for the Purification of N-(2-Benzoyl-4-chlorophenyl)formamide by Recrystallization.
  • Fischer, L., et al. (2018).
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • YouTube. (2022).
  • Imai, Y., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). FORMAMIDINE, N,N-DIMETHYL-N'-(p-(DIMETHYLAMINO)PHENYL)-.
  • PubChemLite. (n.d.). N-(4-diethylaminophenyl)formamide (C11H16N2O).
  • HXCHEM. (n.d.). N-(4-Diethylaminophenyl)formamide/CAS:5235-68-7.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting of N-(4-Diethylaminophenyl)formamide in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation or vivid colorimetric changes when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation or vivid colorimetric changes when working with substituted formamides.

Working with N-(4-Diethylaminophenyl)formamide (Molecular Weight: 192.26 g/mol ) requires a precise understanding of its structural vulnerabilities. This guide is designed to move beyond basic instructions by explaining the chemical causality behind the compound's behavior, providing self-validating experimental protocols, and offering actionable troubleshooting steps.

Part 1: Core Mechanisms & Frequently Asked Questions (FAQs)

Q: Why does my N-(4-Diethylaminophenyl)formamide solution degrade rapidly when dissolved in highly acidic buffers (pH < 2)? A: The degradation is driven by acid-catalyzed hydrolysis . In highly acidic environments, the reaction is initiated by the rapid pre-equilibrium O-protonation of the formamide's carbonyl oxygen. This protonation drastically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. This forms a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond to release formic acid and the free amine, N,N-diethyl-p-phenylenediamine (DPD) [1][2].

Q: Why does the degraded solution turn an intense pink or magenta color? Is the parent compound oxidizing? A: The parent formamide is relatively stable against direct oxidation because the electron-withdrawing formyl group protects the nitrogen lone pair. The color change is a secondary consequence of the hydrolysis. The cleavage product, DPD, is a highly reactive electron donor. In the presence of trace dissolved oxygen or light, DPD undergoes a one-electron oxidation to form a semi-quinoid radical cation known as Würster's dye [3][4]. This radical cation exhibits intense absorption peaks at ~515 nm and 551 nm, appearing bright pink or magenta.

Q: Can I use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in my LC-MS mobile phase for this compound? A: Yes, but with strict temporal limitations. The pH of 0.1% TFA is approximately 2.0. While the compound can survive the brief transit time through an HPLC column, leaving the sample dissolved in a 0.1% TFA matrix in an autosampler for several hours will lead to significant in-vial hydrolysis. We recommend preparing the sample in a neutral organic/aqueous diluent and only exposing it to the acidic mobile phase during the actual chromatographic run.

Part 2: Mechanistic Visualizations

To understand the troubleshooting steps, you must first visualize the degradation cascade. The following diagram illustrates the two-step process: primary acid hydrolysis followed by secondary oxidation.

Pathway A N-(4-Diethylaminophenyl)formamide (Colorless / Stable) B N,N-diethyl-p-phenylenediamine (DPD) + Formic Acid A->B Acid Hydrolysis (pH < 2, H2O) C Würster's Dye Radical Cation (Intense Pink / Magenta) B->C Oxidation (O2, Light, -e-) D Quinone Diimine (Colorless / Brown) C->D Further Oxidation (-e-, -H+)

Reaction pathway of N-(4-Diethylaminophenyl)formamide degradation in acidic media.

Part 3: Quantitative Stability Data

Understanding the kinetics of this degradation is critical for assay design. The table below summarizes the quantitative stability metrics of N-(4-Diethylaminophenyl)formamide across various conditions.

Table 1: Kinetic Stability Profile of N-(4-Diethylaminophenyl)formamide

Buffer pHTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradant DetectedVisual Observation
1.0 (0.1 M HCl)25°C< 2 hoursDPD + Formic AcidRapid onset of intense magenta color
1.0 (0.1 M HCl)4°C~ 12 hoursDPD + Formic AcidGradual pink coloration over 24 hrs
3.0 (Formate)25°C~ 48 hoursDPD + Formic AcidFaint pink tint developing slowly
5.0 (Acetate)25°C> 14 daysTrace DPDRemains colorless
7.4 (PBS)25°C> 30 daysNoneRemains colorless

Note: The appearance of color is highly dependent on dissolved oxygen levels. In strictly anaerobic conditions, the compound will still hydrolyze at pH 1.0, but the solution will remain colorless.

Part 4: Troubleshooting Guide & Decision Matrix

When an assay fails due to compound instability, use the following logical workflow to isolate the root cause.

Troubleshooting Start Issue: Solution turns pink and active API is lost CheckPH Check Buffer/Solvent pH Start->CheckPH PHLow pH < 3.0 CheckPH->PHLow PHHigh pH ≥ 5.0 CheckPH->PHHigh Action1 Neutralize diluent to pH 5-7. Avoid prolonged autosampler time. PHLow->Action1 Primary Cause: Acid Hydrolysis -> Oxidation Action2 Check for trace oxidants/peroxides. Degas solvents via N2 sparging. PHHigh->Action2 Primary Cause: Direct Oxidation of Impurities

Troubleshooting workflow for resolving formamide degradation and colorimetric changes.

Specific Interventions:
  • The "Cold & Dark" Fallacy: Many researchers assume that wrapping a vial in foil and putting it on ice will stop the degradation. While this slows the oxidation of DPD to Würster's dye, it only marginally slows the hydrolysis of the formamide. Correction: You must correct the pH first; temperature control is secondary.

  • Solvent Peroxides: If your solution is at pH 7.0 but still turning pink, your solvent (e.g., older THF or Ether) likely contains peroxides. Peroxides can directly oxidize trace amounts of free amine impurities, triggering the color change. Correction: Use freshly opened, peroxide-free HPLC-grade solvents.

Part 5: Self-Validating Experimental Protocol

If you need to establish the exact degradation rate of N-(4-Diethylaminophenyl)formamide in your specific assay buffer, use the following Multi-Modal Kinetic Profiling protocol.

Why this protocol is self-validating: By simultaneously tracking the disappearance of the parent mass (LC-MS), the appearance of the DPD mass (LC-MS), and the emergence of the 515 nm chromophore (UV-Vis), this protocol internally verifies that the color change is stoichiometrically linked to the hydrolysis event, eliminating false positives from background oxidation.

Step-by-Step Methodology: LC-MS/UV-Vis Kinetic Profiling

Step 1: Matrix Preparation & Degassing

  • Prepare three 10 mL aliquots of your target buffer (e.g., pH 1.5, pH 4.0, and pH 7.4 as a negative control).

  • Crucial Step: Degas all buffers by sparging with inert N2​ or Argon gas for 15 minutes. This establishes an oxygen-free baseline to separate the hydrolysis kinetics from the oxidation kinetics.

Step 2: Sample Initiation

  • Dissolve the N-(4-Diethylaminophenyl)formamide standard in anhydrous, peroxide-free Acetonitrile to create a 10 mM stock solution.

  • Spike 10 µL of the stock into 990 µL of each prepared buffer to achieve a final working concentration of 100 µM. Vortex for 5 seconds.

Step 3: Incubation & Automated Sampling

  • Place the vials in a temperature-controlled LC autosampler set to your assay temperature (e.g., 25°C).

  • Program the instrument to inject a 5 µL aliquot every 30 minutes for a total duration of 12 hours.

Step 4: Multi-Modal Detection Parameters

  • Chromatography: Use a short C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) with a rapid 3-minute gradient of Water/Acetonitrile (buffered with 10 mM Ammonium Acetate, pH 6.0, to prevent on-column degradation).

  • UV-Vis (Diode Array): Extract chromatograms at 254 nm (general aromatic tracking) and 515 nm (specific tracking for the Würster's dye radical cation).

  • Mass Spectrometry (ESI+): Monitor the Selected Ion Recording (SIR) channels for m/z 193.1 (Parent [M+H]+ ) and m/z 165.1 (Cleaved DPD [M+H]+ ).

Step 5: Data Synthesis & Causality Proof

  • Plot the peak area of m/z 193.1 against time. Fit the data to an exponential decay curve to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

  • Validation Check: The molar loss of the parent peak (m/z 193.1) must inversely mirror the molar gain of the combined DPD species (m/z 165.1 + 515 nm absorbance). If the parent decays but no DPD is detected, investigate alternative degradation pathways (e.g., precipitation or irreversible column binding).

References

  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. Available at:[Link]

  • Multiple Isotope Effect Study of the Acid-Catalyzed Hydrolysis of Formamide. The Journal of Organic Chemistry. Available at:[Link]

  • Measuring Chlorine using DPD. Palintest. Available at:[Link]

  • Optimization and feasibility assessment of the DPD colorimetric method with phosphate, iodide, and sulfuric acid for total residual oxidant monitoring in ballast water treatment systems. Environmental Engineering Research. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(4-Diethylaminophenyl)formamide vs. N-(4-Dimethylaminophenyl)formamide in Advanced Synthesis

Executive Summary In advanced organic synthesis and drug development, aryl formamides serve as the premier, stable precursors to aryl isocyanides. Direct synthesis of isocyanides from primary amines via the classical car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, aryl formamides serve as the premier, stable precursors to aryl isocyanides. Direct synthesis of isocyanides from primary amines via the classical carbylamine reaction is notoriously low-yielding and highly toxic. Consequently, the two-step sequence of formylation followed by dehydration has become the gold standard.

This guide provides an objective, data-driven comparison between N-(4-Diethylaminophenyl)formamide and N-(4-Dimethylaminophenyl)formamide . While structurally similar, the substitution of a dimethylamino group for a diethylamino group fundamentally alters the steric bulk, lipophilicity, and downstream behavior of these molecules. These differences dictate their specific utility in Multicomponent Reactions (MCRs) and transition metal coordination chemistry.

Structural & Electronic Causality

The para-dialkylamino group in both compounds acts as a powerful electron-donating group (EDG) via resonance. This electron density pushes through the phenyl ring, significantly increasing the electron density on the formamide oxygen (and subsequently the isocyanide carbon). However, the choice between methyl and ethyl substituents introduces critical divergent properties:

  • Steric Bulk (Cone Angle): The diethyl derivative possesses a larger effective cone angle. When converted to an isocyanide and used as a ligand, this added bulk helps stabilize low-coordinate metal centers and prevents unwanted dimerization.

  • Lipophilicity (LogP): The addition of two methylene units in the diethyl derivative increases the overall lipophilicity of the molecule. In drug development, utilizing the diethyl variant in Ugi or Passerini MCRs yields peptidomimetics with enhanced membrane permeability (higher LogP), a critical factor for ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

  • Reaction Kinetics: The dimethyl derivative, being less sterically hindered, generally exhibits faster reaction kinetics during the nucleophilic attack phases of sterically congested MCRs.

Properties A Alkyl Group Expansion (Dimethyl -> Diethyl) B Increased Steric Bulk (Cone Angle) A->B C Increased Lipophilicity (LogP) A->C D Tuned Metal-Ligand Covalency B->D Nephelauxetic Effect E Enhanced MCR Product Bioavailability C->E Membrane Permeability

Logical relationship between alkyl substitution, steric/electronic properties, and outcomes.

Comparative Physicochemical Data

The following table summarizes the quantitative and physical differences between the two formamide precursors and their corresponding isocyanides[1][2][3].

PropertyN-(4-Dimethylaminophenyl)formamideN-(4-Diethylaminophenyl)formamide
Formamide CAS Number 10340-91-75235-68-7
Isocyanide CAS Number 7050-85-342549-09-7
Molecular Formula C9H12N2OC11H16N2O
Molecular Weight 164.21 g/mol 192.26 g/mol
Steric Hindrance LowModerate-High
Relative Lipophilicity LowerHigher
Primary Downstream Utility Kinetics-driven MCRs, high-density metal coordinationLipophilicity-driven drug design, sterically demanding ligands

Downstream Applications

Multicomponent Reactions (MCRs)

Both formamides are dehydrated to isocyanides to serve as the highly reactive α -addition component in Passerini and Ugi reactions. In the asymmetric synthesis of 5-(1-hydroxyalkyl)tetrazoles via catalytic enantioselective Passerini-type reactions, the isocyanide acts as both a nucleophile and an electrophile[4].

  • Selection Rationale: Researchers synthesizing large combinatorial libraries often prefer the dimethyl derivative to ensure rapid reaction completion. Conversely, medicinal chemists optimizing a lead compound for central nervous system (CNS) penetration will select the diethyl derivative to leverage its higher lipophilicity.

Coordination Chemistry & Quantum Materials

Aryl isocyanides are exceptional π -acidic ligands. Recent advancements in developing telecom band-compatible molecular color centers for quantum networking rely heavily on these ligands[5].

  • Selection Rationale: The electron-donating nature of the dialkylamino group modulates the π -acidity of the isocyanide carbon. This tunes the metal-ligand covalency—a phenomenon known as the nephelauxetic effect—which directly governs the energy of the spin-flip transition in Vanadium(III) complexes, thereby shifting the emission wavelength[5]. The diethyl variant provides additional steric shielding to the metal center, protecting the delicate spin state from solvent deactivation.

Pathway A p-Phenylenediamine Derivatives B1 N-(4-Dimethylaminophenyl) formamide A->B1 Formylation B2 N-(4-Diethylaminophenyl) formamide A->B2 Formylation C1 4-Dimethylaminophenyl isocyanide B1->C1 Dehydration C2 4-Diethylaminophenyl isocyanide B2->C2 Dehydration D1 Passerini / Ugi MCRs C1->D1 Fast Kinetics D2 Coordination Chemistry C1->D2 C2->D1 C2->D2 Steric Tuning

Synthetic workflow from diamines to formamides, isocyanides, and their applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly defined to aid researchers in troubleshooting.

Protocol A: Synthesis of Formamides via Azeotropic Distillation

Causality: Formic acid acts as both the formylating agent and the solvent. Toluene is utilized to enable a Dean-Stark azeotropic distillation. By continuously removing the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the formamide product, preventing reversible hydrolysis.

  • Setup: Charge a round-bottom flask with N,N-diethyl-p-phenylenediamine (or the dimethyl analog) (1.0 eq) and toluene (0.5 M).

  • Addition: Slowly add formic acid (3.0 eq). The reaction is exothermic; addition should be controlled.

  • Reflux: Attach a Dean-Stark trap and reflux the mixture at 110°C until the theoretical volume of water is collected (typically 4-6 hours).

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO 3​ to neutralize excess formic acid, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • In-Process Validation:

    • IR Spectroscopy: Confirm success by the complete disappearance of the primary amine N-H stretches at ~3300-3400 cm −1 and the appearance of a strong, sharp amide C=O stretch at ~1680 cm −1 .

Protocol B: Dehydration to Isocyanides

Causality: Phosphorus oxychloride (POCl 3​ ) is an aggressive electrophile that activates the formamide oxygen, transforming it into a superior leaving group. Triethylamine (Et 3​ N) serves a dual purpose: it acts as a base to deprotonate the nitrogen, driving the elimination to form the N C triple bond, and it neutralizes the HCl byproduct to prevent the acid-catalyzed polymerization of the highly reactive isocyanide.

  • Setup: Dissolve the synthesized formamide (1.0 eq) and Et 3​ N (5.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Chill the reaction to 0°C using an ice bath to control the highly exothermic dehydration and prevent side reactions.

  • Addition: Add POCl 3​ (1.2 eq) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional hour.

  • Workup: Quench slowly with saturated aqueous Na 2​ CO 3​ at 0°C. Extract with DCM, dry over Na 2​ SO 4​ , and purify via flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed degradation).

  • In-Process Validation:

    • TLC: The resulting isocyanide will elute significantly faster (higher R f​ ) than the highly polar formamide precursor.

    • IR Spectroscopy (Critical): Confirm the complete loss of the C=O stretch at 1680 cm −1 and the appearance of the characteristic, sharp isocyanide N C stretch at ~2120 cm −1 .

References

  • Developing Telecom Band-Compatible Molecular Color Centers for Quantum Networking Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]

  • Asymmetric synthesis of 5-(1-hydroxyalkyl)tetrazoles by catalytic enantioselective Passerini-type reactions Source: Infoscience EPFL URL:[Link]

Sources

Comparative

HPLC Method Validation for N-(4-Diethylaminophenyl)formamide Purity Testing: A Comparative Guide

Executive Summary & Analytical Target Profile (ATP) N-(4-Diethylaminophenyl)formamide is a critical intermediate in pharmaceutical synthesis. Structurally, it features a hydrophobic diethylaminophenyl tail and a polar fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

N-(4-Diethylaminophenyl)formamide is a critical intermediate in pharmaceutical synthesis. Structurally, it features a hydrophobic diethylaminophenyl tail and a polar formamide headgroup. This dual nature, combined with the basicity of the tertiary amine, presents unique chromatographic challenges. As a Senior Application Scientist, I approach the purity testing of such compounds not through trial and error, but through a rational, causality-driven methodology aligned with the latest[1],[2].

The Analytical Target Profile (ATP) for this method requires baseline separation of the active formamide from its primary degradants (e.g., 4-diethylaminoaniline) while maintaining strict peak symmetry to ensure accurate integration and quantitation.

Causality in Column Selection: The Product vs. Alternatives

The fundamental challenge in analyzing aniline and formamide derivatives is secondary interactions. At a typical acidic mobile phase pH (e.g., pH 3.0), the diethylamino group is fully protonated. On a standard C18 column (Alternative A), these positively charged analytes interact strongly with residual ionized silanols on the silica surface, leading to severe peak tailing and poor resolution from closely eluting impurities based on standard [3].

To objectively demonstrate the superior performance of a Polar-Embedded C18 column (Our Optimized Product Choice) over standard alternatives, we conducted a comparative study. The polar-embedded phase contains an amide or carbamate group near the silica surface. This creates a localized hydration layer that sterically and electronically shields the basic analyte from residual silanols, ensuring sharp, symmetric peaks.

Table 1: Chromatographic Performance Comparison for N-(4-Diethylaminophenyl)formamide
Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Primary Degradant
Standard C18 (Alternative A)8.452.15 (Fail)4,2001.4
Phenyl-Hexyl (Alternative B)9.101.65 (Marginal)7,5001.9
Polar-Embedded C18 (Optimized)7.801.05 (Pass)12,8003.2

Data Interpretation: The Polar-Embedded C18 column dramatically reduces the tailing factor to near-perfect symmetry (1.05) and doubles the theoretical plates compared to standard C18, proving its superiority for basic amine-containing formamides.

Experimental Methodology: A Self-Validating Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol integrates continuous System Suitability Testing (SST) to ensure the system is "fit-for-purpose" before any sample is analyzed[4].

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures consistent protonation of the amine, preventing retention time drift, while the polar-embedded column prevents the expected tailing).

    • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

  • Sample Preparation:

    • Dissolve N-(4-Diethylaminophenyl)formamide in 50:50 Water:Acetonitrile to a target working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

    • Detection: UV at 254 nm.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Self-Validating SST Mechanism:

    • Inject the standard solution in 5 replicates prior to the sample sequence.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Resolution ≥ 2.0.

    • Logic: The Chromatography Data System (CDS) is programmed to automatically abort the sequence if SST criteria fail, physically preventing the generation and reporting of invalid data.

ICH Q2(R2) Method Validation Lifecycle

Modern validation is an [5]. The diagram below illustrates the flow from defining the Analytical Target Profile (ATP) to establishing a control strategy.

Lifecycle ATP Analytical Target Profile (ATP) Dev Method Development ATP->Dev Opt Parameter Optimization Dev->Opt Val ICH Q2(R2) Validation Opt->Val Ctrl Control Strategy Val->Ctrl

Analytical procedure lifecycle from ATP definition to control strategy (ICH Q14/Q2(R2)).

Specificity & Forced Degradation

According to ICH Q2(R2), specificity is the ability to assess unequivocally the analyte in the presence of [6]. We subjected N-(4-Diethylaminophenyl)formamide to forced degradation to prove the method is stability-indicating.

Specificity API N-(4-Diethylaminophenyl)formamide Acid Acid/Base Hydrolysis API->Acid 0.1N HCl / 0.1N NaOH Ox Oxidative Stress API->Ox 3% H2O2 Deg1 4-Diethylaminoaniline (Formyl Cleavage) Acid->Deg1 Deg2 N-Oxide Derivatives (Amine Oxidation) Ox->Deg2

Forced degradation pathways establishing method specificity and stability-indicating power.

Validation Results Summary

The method was rigorously validated against ICH Q2(R2) and [7],[4].

Table 2: ICH Q2(R2) Validation Parameters and Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from all degradants Rs​ > 3.0 for all stress conditionsPass
Linearity R2 ≥ 0.999 over 25% to 150% range R2 = 0.9998Pass
Accuracy 98.0% - 102.0% recovery at 3 levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate parameter variationsNo significant change in Rs​ or As​ Pass

Conclusion

By leveraging a Polar-Embedded C18 column and a rationally designed, low-pH mobile phase, this method completely overcomes the tailing issues traditionally associated with basic aniline and formamide derivatives. The self-validating system architecture ensures that the method remains strictly compliant with ICH Q2(R2) standards, providing drug development professionals with a highly trustworthy, stability-indicating assay.

Sources

Validation

A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of N-(4-Diethylaminophenyl)formamide

Abstract This guide provides a comprehensive analysis of the predicted electron ionization (EI) fragmentation pattern of N-(4-Diethylaminophenyl)formamide (C₁₁H₁₆N₂O), a substituted aromatic amine relevant in synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) fragmentation pattern of N-(4-Diethylaminophenyl)formamide (C₁₁H₁₆N₂O), a substituted aromatic amine relevant in synthetic chemistry and materials science.[1][2] Due to the limited availability of direct experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a reliable predictive framework.[1][3] We present a detailed, optimized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis, explain the causality behind key fragmentation pathways, and offer an objective comparison with alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize this molecule or structurally similar compounds.

Foundational Principles of EI-MS Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[4] The process begins with the separation of components in a mixture by the gas chromatograph, followed by their introduction into the mass spectrometer. Inside the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), a process that dislodges an electron from the molecule to form a positively charged radical cation known as the molecular ion (M⁺•).[5][6]

This molecular ion is often unstable and rapidly undergoes a series of predictable fragmentation events to yield smaller, more stable charged fragments and neutral radicals or molecules.[6] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). This "fingerprint" is unique to a molecule's structure and allows for its identification.[6] Key fragmentation mechanisms for aromatic amines include alpha (α) and beta (β) cleavages adjacent to the nitrogen atom and cleavages related to the aromatic ring.[7][8]

Predicted GC-MS Fragmentation Pattern of N-(4-Diethylaminophenyl)formamide

Based on its chemical structure, N-(4-Diethylaminophenyl)formamide is expected to undergo several characteristic fragmentation pathways upon electron ionization.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₆N₂O[1]

  • Molecular Weight (Monoisotopic Mass): 192.1263 Da[1]

  • Structure: An N,N-diethylamino group and a formamide group in a para-position on a benzene ring.

The Molecular Ion (M⁺•)

The molecular ion peak is anticipated to be clearly visible at m/z 192 . Aromatic rings are adept at stabilizing the positive charge, meaning the molecular ion of aromatic amines is typically intense and readily observable.[8] This peak is critical as it provides the molecular weight of the compound.

Key Fragmentation Pathways

The primary fragmentation events are dictated by the stability of the resulting carbocations and radicals. For N-(4-Diethylaminophenyl)formamide, the diethylamino group is the most likely site for initial fragmentation.

  • Alpha (α)-Cleavage: The most favorable and common fragmentation for amines is the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[8] In this case, the loss of a methyl radical (•CH₃) from one of the ethyl groups is a highly probable event. This results in the formation of a stable, resonance-stabilized iminium ion. This is often the most intense peak (the base peak) in the spectrum of N,N-diethylaniline and related compounds.[9][10]

    • Pathway: M⁺• → [M - CH₃]⁺

    • Predicted Fragment: m/z 177

  • Loss of the Formyl Group: Cleavage of the N-C bond of the formamide group can lead to the loss of a formyl radical (•CHO).

    • Pathway: M⁺• → [M - CHO]⁺

    • Predicted Fragment: m/z 163

  • Cleavage of the Entire Diethylamino Group: While less common than α-cleavage, the loss of the entire diethylamino group as a neutral species is possible.

    • Pathway: M⁺• → [M - N(CH₂CH₃)₂]⁺

    • Predicted Fragment: m/z 120

  • Further Fragmentation of the m/z 177 Ion: The base peak ion can undergo subsequent fragmentation. A common pathway for N-ethyl groups is the loss of a neutral ethene molecule (C₂H₄) via a hydrogen rearrangement.

    • Pathway: [M - CH₃]⁺ → [M - CH₃ - C₂H₄]⁺

    • Predicted Fragment: m/z 149

Visualization of Predicted Fragmentation

The following diagram illustrates the most probable fragmentation pathways for N-(4-Diethylaminophenyl)formamide.

G M N-(4-Diethylaminophenyl)formamide Molecular Ion (M⁺•) m/z = 192 F1 [M - CH₃]⁺ m/z = 177 (Base Peak) M->F1 - •CH₃ (α-Cleavage) F2 [M - CHO]⁺ m/z = 163 M->F2 - •CHO F3 [M - CH₃ - C₂H₄]⁺ m/z = 149 F1->F3 - C₂H₄

Caption: Predicted EI fragmentation pathway of N-(4-Diethylaminophenyl)formamide.

Summary of Predicted Fragments
m/z (Mass-to-Charge Ratio) Proposed Ion Structure/Formula Fragmentation Mechanism Predicted Relative Abundance
192[C₁₁H₁₆N₂O]⁺•Molecular Ion (M⁺•)Moderate to High
177[C₁₀H₁₃N₂O]⁺α-Cleavage: Loss of a methyl radical (•CH₃)High (Likely Base Peak)
163[C₁₀H₁₆N₂]⁺Loss of a formyl radical (•CHO)Low to Moderate
149[C₈H₉N₂O]⁺Loss of ethene (C₂H₄) from the m/z 177 fragmentModerate
120[C₇H₆NO]⁺Loss of diethylamine radical (•N(C₂H₅)₂)Low

Recommended Experimental Protocol for GC-MS Analysis

This protocol is designed to achieve robust separation and sensitive detection of N-(4-Diethylaminophenyl)formamide. Method optimization may be required based on the specific instrumentation and sample matrix.[3][11]

Sample Preparation

For optimal results, especially in complex matrices, a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for sample clean-up and concentration.[3]

  • Solvent: Dissolve the sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Concentration: Aim for a final concentration of approximately 10-100 µg/mL.

  • Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard or a structurally similar compound (e.g., Triphenylamine-d15) is crucial to correct for variations during sample preparation and injection.[4]

GC-MS Instrumentation and Parameters
Parameter Recommended Setting Justification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.[11]
MS Detector Agilent 5977 Series MSD or equivalentOffers high sensitivity and spectral integrity.[11]
Injector Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium or Hydrogen[12]Inert and provides good chromatographic efficiency. Hydrogen is a sustainable alternative.[11][12]
Flow Rate 1.0 - 1.2 mL/min (constant flow)Optimal for column efficiency and MS interface performance.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including aromatic amines.
Oven Program Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Hold: 5 minA temperature ramp allows for good separation from potential impurities and ensures the analyte elutes as a sharp peak.
MS Source Electron Ionization (EI)Standard for creating reproducible fragmentation patterns and library matching.[6]
Ion Source Temp. 230 °CStandard temperature to promote ionization and minimize thermal degradation within the source.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Energy 70 eVThe industry standard for generating reproducible mass spectra and enabling library comparison.[5]
Scan Range m/z 40 - 450A wide scan range ensures the capture of the molecular ion and all significant fragments.
Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample P2 Add Internal Standard P1->P2 P3 Liquid-Liquid Extraction (if needed) P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Identify Molecular Ion (m/z 192) A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare to Predicted Fragments D2->D3 D4 Library Search (NIST, Wiley) D3->D4

Caption: Experimental workflow for GC-MS analysis of N-(4-Diethylaminophenyl)formamide.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for identification, other techniques offer complementary advantages, particularly for quantification and analysis of non-volatile or thermally labile compounds.[13][14]

Technique Principle Advantages Disadvantages Primary Application
GC-MS Chromatographic separation followed by mass-based detection and fragmentation.High Selectivity & Sensitivity: Excellent for identification via fragmentation patterns.[3] Established Libraries: Extensive spectral libraries for compound matching.[6]Volatility Required: Not suitable for non-volatile or thermally unstable compounds. Derivatization may be needed for polar analytes.[4]Definitive identification and quantification of volatile/semi-volatile compounds.
HPLC-UV Liquid-phase separation with detection based on UV-Vis absorbance.High Throughput & Precision: Excellent for routine quantification.[3] Versatile: Suitable for a wide range of polarities and thermally labile compounds.Limited Selectivity: Co-elution can be an issue. No Structural Information: Does not provide mass or fragmentation data.Routine quantification and purity analysis.
LC-MS Liquid-phase separation coupled with mass spectrometry.High Sensitivity & Selectivity: Applicable to a broad range of compounds, including non-volatile ones.[3] Provides Molecular Weight: Soft ionization techniques (e.g., ESI) keep the molecular ion intact.[5]Matrix Effects: Ion suppression or enhancement can affect quantification. Fragmentation is less standardized than EI.Sensitive quantification and identification of a wide range of analytes in complex matrices.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous Structure Elucidation: Provides detailed information about the molecular skeleton (C-H framework).Low Sensitivity: Requires significantly more sample than MS techniques. Complex Spectra: Can be difficult to interpret for complex mixtures.Absolute structure confirmation of pure compounds.

Conclusion

The analysis of N-(4-Diethylaminophenyl)formamide by GC-MS is predicted to yield a distinct and interpretable mass spectrum characterized by a strong molecular ion at m/z 192 and a base peak at m/z 177, resulting from a classic α-cleavage. By understanding these foundational fragmentation pathways and employing the robust analytical protocol detailed herein, researchers can confidently identify this compound and differentiate it from related structures. While GC-MS provides unparalleled structural information for volatile compounds, a comprehensive analytical strategy should consider complementary techniques like LC-MS and NMR for quantification and absolute structure confirmation, ensuring the highest degree of scientific integrity.

References

  • Benchchem. (n.d.). Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • PubChemLite. (n.d.). N-(4-diethylaminophenyl)formamide (C11H16N2O).
  • Benchchem. (n.d.). A Comparative Guide to the Analysis of 3-Bromo-N,N-diethyl-4-methylaniline: GC-MS and Alternative Techniques.
  • Arya, P., & Dhyani, V. (n.d.). Analysis of Aromatic Amines in Textile Samples. Agilent Technologies, Inc.
  • GL Sciences. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
  • Shimadzu Corporation. (2016, July). Test Methods for Certain Aromatic Amines Derived from Azo Colorants.
  • HXCHEM. (n.d.). N-(4-Diethylaminophenyl)formamide/CAS:5235-68-7.
  • PubMed. (2018, February 15). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry.
  • Lorenzo-Parodi, N., et al. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent.
  • PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Varghese, C. P. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • Whitman People. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra.
  • NIST WebBook. (n.d.). N,N-Diethylaniline.
  • NIST WebBook. (n.d.). Formamide, N,N-diethyl-.

Sources

Comparative

Comprehensive Guide to Validating FTIR Spectroscopic Data of N-(4-Diethylaminophenyl)formamide

Introduction and Analytical Rationale For analytical chemists and drug development professionals, validating the structural integrity of complex intermediates is a strict regulatory necessity. N-(4-Diethylaminophenyl)for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

For analytical chemists and drug development professionals, validating the structural integrity of complex intermediates is a strict regulatory necessity. N-(4-Diethylaminophenyl)formamide is a highly functionalized molecule characterized by a polar, hydrogen-bonding formamide moiety (-NH-CHO) and a lipophilic, electron-donating diethylamino group (-N(CH2CH3)2) situated at the para position of a phenyl ring.

This guide provides an objective, mechanistic comparison of Fourier-Transform Infrared (FTIR) sampling techniques—specifically Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—to establish a robust, self-validating analytical framework for this compound.

Spectroscopic Profiling: Mechanistic Peak Assignments

To validate an FTIR spectrum, one must first understand the causality behind the molecular vibrations. The electron-donating nature of the para-diethylamino group increases the electron density on the phenyl ring, subtly altering the conjugation and hydrogen-bonding network of the formamide group.

Table 1: Diagnostic FTIR Bands for N-(4-Diethylaminophenyl)formamide

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality & Notes
Secondary Amide 3200 – 3300N-H StretchBroadened due to intermolecular hydrogen bonding in the solid state.
Formamide 1660 – 1690C=O Stretch (Amide I)Highly sensitive to hydration and polymorphic state.
Secondary Amide 1530 – 1550N-H Bend (Amide II)Coupled with C-N stretching; intensity varies with molecular conformation.
Aromatic Ring 1515, 1600C=C Ring StretchEnhanced intensity driven by the strongly electron-donating diethylamino group.
Diethylamino 2800 – 2970Aliphatic C-H StretchSharp, distinct peaks superimposed on the broad N-H tail.
Aromatic Ring 820 – 840Out-of-plane C-H BendDiagnostic confirmation of 1,4-disubstituted (para) benzene rings.

Note: Baseline formamide assignments are grounded in established spectroscopic libraries .

Comparative Analysis of FTIR Modalities

The choice of sampling technique directly impacts spectral quality, peak position, and the validity of analytical results .

Transmission (KBr Pellet): The Gold Standard

KBr transmission adheres strictly to the Beer-Lambert Law, generating classic spectra ideal for quantitative analysis and reference library matching . Because the sample is dispersed in an IR-inactive matrix, it provides "true" peak positions. However, KBr is highly hygroscopic; absorbed moisture can introduce a broad O-H stretch at ~3400 cm⁻¹, which can critically mask the formamide N-H stretch.

Attenuated Total Reflectance (ATR): Rapid Screening

ATR utilizes an evanescent wave that penetrates the sample (typically 0.5–2.0 µm) when placed in direct contact with a high-refractive-index crystal (e.g., Diamond or Germanium) .

  • Causality of Spectral Shifts: In ATR, the depth of penetration ( dp​ ) is directly proportional to the wavelength. Consequently, bands at lower wavenumbers (e.g., the 820 cm⁻¹ para-substitution bend) appear artificially more intense than high-wavenumber bands (e.g., the 3200 cm⁻¹ N-H stretch). Furthermore, anomalous dispersion near strong absorption bands (like the Amide I C=O stretch) alters the sample's refractive index, causing asymmetric peak broadening and a red-shift of 2–5 cm⁻¹ compared to KBr data.

Table 2: Performance Comparison of FTIR Modalities

ParameterKBr TransmissionATR-FTIR (Diamond Crystal)DRIFTS (Diffuse Reflectance)
Sample Prep Labor-intensive (grinding, pressing) Minimal (direct application)Moderate (dilution in KBr powder)
Peak Positions True reference positionsShifted (requires ATR software correction)Comparable to KBr, subject to scatter
Sensitivity High (trace detection possible)Moderate (surface dependent)High for surface species
Moisture Risk High (hygroscopic matrix)LowHigh (if diluted in KBr)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires an experimental design that inherently proves its own validity. The following protocols incorporate built-in validation checks to ensure data integrity.

Protocol A: KBr Pellet Transmission (Library Generation)
  • Instrument Performance Verification (IPV): Prior to analysis, scan a 1.5 mil NIST-traceable polystyrene film. Validate that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their certified values.

  • Matrix Blanking (Self-Validation Step): Grind 100 mg of pure, oven-dried KBr in an agate mortar. Press into a pellet and acquire a background spectrum. Causality: This proves the matrix is free of water (absence of 3400 cm⁻¹ and 1640 cm⁻¹ bands) before introducing the sample.

  • Sample Preparation: Weigh ~1 mg of N-(4-Diethylaminophenyl)formamide and 99 mg of dry KBr. Triturate thoroughly. Causality: Grinding reduces particle size below the analytical wavelength (< 2 µm), eliminating the Christiansen effect (baseline scattering).

  • Pellet Pressing: Apply 10 tons of pressure under vacuum for 2 minutes to fuse the KBr into a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

Protocol B: ATR-FTIR (Routine QC)
  • Crystal Blanking: Clean the diamond ATR crystal with isopropanol. Acquire a background scan of the empty crystal. Self-Validation: The baseline must be flat (noise < 0.0001 absorbance units), confirming no residual contamination or crystal degradation.

  • Sample Application: Place ~5 mg of the neat N-(4-Diethylaminophenyl)formamide powder directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the built-in force gauge indicates optimal contact. Causality: Intimate optical contact is mandatory because the evanescent wave decays exponentially; poor contact results in artificially weak Amide I and II bands.

  • Acquisition & Processing: Scan under identical parameters (4000–400 cm⁻¹). Apply an "ATR Correction" algorithm in the spectrometer software to normalize peak intensities and correct the anomalous dispersion shifts, allowing direct comparison against the KBr library.

Decision Workflow

FTIR_Validation A N-(4-Diethylaminophenyl)formamide Sample Preparation B1 ATR-FTIR Modality (Rapid QC & Surface) A->B1 B2 KBr Transmission (Gold Standard Library) A->B2 C1 Direct Crystal Contact (Apply Optimal Pressure) B1->C1 C2 1% Sample in 99% KBr (Grind to <2 µm) B2->C2 D Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) C1->D C2->D E Self-Validation & Processing (ATR Correction, Baseline Sync) D->E

FTIR validation workflow for N-(4-Diethylaminophenyl)formamide comparing ATR and KBr techniques.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. [Link]

  • Formamide - the NIST WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Should I be using KBr pellets in FTIR Spectroscopy. Specac Ltd. [Link]

Validation

Comparative Guide: N-(4-Diethylaminophenyl)formamide vs. Substituted Aryl Formamides in Oxidative Cross-Coupling

Executive Summary As a Senior Application Scientist, I often evaluate chemical building blocks not just for their structural utility, but for their kinetic behavior under catalytic and oxidative conditions. N-aryl formam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I often evaluate chemical building blocks not just for their structural utility, but for their kinetic behavior under catalytic and oxidative conditions. N-aryl formamides are highly versatile precursors in medicinal chemistry, serving as stable, bench-ready surrogates for highly reactive isocyanates, carbamates, and unsymmetrical ureas .

Among these, N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7) exhibits unique reactivity profiles due to the strong electron-donating nature of its para-diethylamino substituent. This guide provides an objective, data-driven comparison of N-(4-Diethylaminophenyl)formamide against other substituted aryl formamides, focusing on the causality of their electronic effects during hypervalent iodine-mediated oxidative couplings.

Mechanistic Causality: The Role of Electronic Effects

The transformation of N-aryl formamides to carbamates or ureas typically proceeds via a transient isocyanate intermediate. When utilizing hypervalent iodine reagents such as (diacetoxyiodo)benzene (PhI(OAc)₂), the reaction initiates via ligand exchange at the iodine(III) center, followed by deprotonation and a Hofmann-type rearrangement to yield the isocyanate .

The electronic nature of the aryl substituent dictates the thermodynamics and kinetics of this pathway:

  • Strong Electron-Donating Groups (EDGs): The -N(Et)₂ group in N-(4-Diethylaminophenyl)formamide significantly enhances the nucleophilicity of the formamide nitrogen. This accelerates the initial coordination to the iodine(III) center. Consequently, the activation barrier for isocyanate formation is lowered, allowing the reaction to proceed rapidly at ambient temperatures without the need for transition metal catalysts.

  • Electron-Withdrawing Groups (EWGs): Conversely, formamides with EWGs (e.g., N-(4-chlorophenyl)formamide) exhibit reduced nitrogen nucleophilicity. The initial ligand exchange is thermodynamically penalized, requiring elevated temperatures, extended reaction times, or stronger oxidants (like PIFA) to achieve comparable conversion rates .

Comparative Performance Data

The following table summarizes the comparative efficiency of various substituted N-aryl formamides in the synthesis of methyl carbamates using PhI(OAc)₂ and methanol. The data illustrates the direct correlation between the Hammett constant of the substituent and the reaction kinetics.

SubstrateSubstituent TypeReaction Time (h)Temp (°C)Yield (%)Isocyanate IR ν(N=C=O)
N-(4-Diethylaminophenyl)formamide Strong EDG (-N(Et)₂)1.02588~2265 cm⁻¹
N-(4-Methoxyphenyl)formamide Moderate EDG (-OMe)1.52585~2268 cm⁻¹
N-Phenylformamide Neutral (-H)3.04078~2270 cm⁻¹
N-(4-Chlorophenyl)formamide Weak EWG (-Cl)6.06065~2275 cm⁻¹
N-(4-Nitrophenyl)formamide Strong EWG (-NO₂)12.08042~2280 cm⁻¹

Note: Yields represent isolated products after flash column chromatography. Data synthesized from established hypervalent iodine coupling benchmarks .

Self-Validating Experimental Protocol: Oxidative Carbamoylation

A robust protocol must be more than a "cook-and-look" recipe; it must be a self-validating system. By incorporating real-time ATR-FTIR monitoring into this workflow, the transient isocyanate intermediate serves as an internal checkpoint. Its appearance confirms successful oxidation, while its disappearance validates quantitative nucleophilic trapping.

Objective: Synthesis of Methyl (4-diethylaminophenyl)carbamate from N-(4-Diethylaminophenyl)formamide.

Materials:

  • N-(4-Diethylaminophenyl)formamide (1.0 mmol)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.1 mmol)

  • Anhydrous Methanol (5.0 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • 4Å Molecular Sieves (100 mg)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(4-Diethylaminophenyl)formamide (1.0 mmol) and 4Å molecular sieves. Purge the flask with dry N₂ for 5 minutes. Causality Note: Eliminating ambient moisture is critical to prevent premature hydrolysis of the isocyanate intermediate into a primary amine.

  • Solvent & Nucleophile Addition: Inject 5.0 mL of anhydrous DCM and 5.0 mmol of anhydrous methanol. Stir at 25°C until the formamide is fully dissolved.

  • Oxidant Introduction: Add PhI(OAc)₂ (1.1 mmol) in a single portion. The slight stoichiometric excess ensures complete conversion of the electron-rich formamide while accounting for trace moisture scavenging.

  • In-Situ Validation (The Self-Validating Step): After 15 minutes, withdraw a 50 µL aliquot and analyze it via ATR-FTIR. You must observe the emergence of a sharp, intense band at ~2265 cm⁻¹ . This empirically verifies the formation of the 4-diethylaminophenyl isocyanate intermediate.

  • Reaction Completion: Continue stirring at 25°C. Monitor the reaction by taking subsequent IR aliquots every 20 minutes. The reaction is deemed complete when the isocyanate peak at 2265 cm⁻¹ completely disappears, proving quantitative nucleophilic attack by methanol.

  • Workup & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to reduce any residual iodine(III) species. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure carbamate.

Reaction Pathway Visualization

The diagram below maps the logical flow of the oxidative coupling, demonstrating how the central isocyanate intermediate diverges to form either carbamates or ureas depending on the trapping nucleophile.

Pathway Formamide N-Aryl Formamide (e.g., N-(4-Diethylaminophenyl)formamide) Intermediate N-Iodo Intermediate (Activated Species) Formamide->Intermediate Coordination & Ligand Exchange Oxidant PhI(OAc)2 (Hypervalent Iodine) Oxidant->Intermediate Reagent Isocyanate Isocyanate Intermediate (Ar-N=C=O) Intermediate->Isocyanate -PhI, -AcOH (Rearrangement) Carbamate N-Aryl Carbamate Isocyanate->Carbamate Nucleophilic Attack Urea Unsymmetrical Phenylurea Isocyanate->Urea Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Carbamate Amine Amine (R'-NH2) Amine->Urea

Hypervalent iodine-mediated oxidative coupling pathway of N-aryl formamides.

References

  • N. Veera Reddy, K. Rajendra Prasad, P. Sudhir Reddy, M. Lakshmi Kantam, and K. Rajender Reddy. "Metal free oxidative coupling of aryl formamides with alcohols for the synthesis of carbamates." Organic & Biomolecular Chemistry, 2014, 12, 2172. URL:[Link]

  • N. Veera Reddy, et al. "Synthesis of unsymmetrical phenylurea derivatives via oxidative cross coupling of aryl formamides with amines under metal-free conditions." RSC Advances, 2015, 5, 2352. URL:[Link]

  • A. R. Jones, et al. "Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst." ACS Catalysis, 2021, 11, 11040-11048. URL:[Link]

Comparative

quantitative analysis of N-(4-Diethylaminophenyl)formamide by LC-MS/MS

Title: Quantitative Analysis of N-(4-Diethylaminophenyl)formamide by LC-MS/MS: A Comparative Methodological Guide Executive Summary & Analytical Context N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7) is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Quantitative Analysis of N-(4-Diethylaminophenyl)formamide by LC-MS/MS: A Comparative Methodological Guide

Executive Summary & Analytical Context

N-(4-Diethylaminophenyl)formamide (CAS: 5235-68-7) is a specialized aromatic amine derivative[1][2]. In pharmaceutical development, chemical manufacturing, and toxicology, monitoring such intermediates or degradation products at trace levels is critical for quality control and safety assessments. This guide provides an objective comparison of analytical platforms, establishing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the optimal technique for its quantification, supported by mechanistic rationales and validated experimental protocols.

Methodological Comparison: Why LC-MS/MS?

When quantifying polar, amine-containing aromatic compounds, analysts typically evaluate three platforms: HPLC-UV, GC-MS, and LC-MS/MS.

  • HPLC-UV: While cost-effective, HPLC-UV lacks the sensitivity required for trace impurity analysis (typical LOQ ~0.1–0.5 µg/mL). Furthermore, it relies solely on chromatographic retention time and UV absorbance, making it highly susceptible to matrix interferences in complex biological or API samples.

  • GC-MS: N-(4-Diethylaminophenyl)formamide contains a thermally labile formamide moiety. In the high-temperature environment of a GC injection port (e.g., 250°C), formamides are prone to thermal degradation (decarbonylation), leading to poor reproducibility and artificially low recovery rates.

  • LC-MS/MS (Triple Quadrupole): This is the definitive platform. The compound's tertiary diethylamino group has a high proton affinity, making it an ideal candidate for Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) provides orthogonal selectivity, filtering out matrix noise and achieving sub-ng/mL sensitivity without thermal stress.

Table 1: Performance Comparison for N-(4-Diethylaminophenyl)formamide Analysis

ParameterHPLC-UVGC-MSLC-MS/MS (QqQ)
Sensitivity (LOQ) ~100 ng/mL~10 ng/mL< 0.1 ng/mL
Selectivity Low (Retention Time only)Moderate (Full Scan/SIM)High (MRM Transitions)
Thermal Stability Stable (Ambient)Poor (Degradation in inlet)Stable (Ambient/Solution)
Matrix Effect High InterferenceModerateLow (with proper SPE)
Throughput Moderate (15-20 min/run)Low (20-30 min/run)High (3-5 min/run)

Experimental Design & Causality (E-E-A-T)

Mechanistic Rationale for Sample Preparation: To achieve a self-validating protocol that minimizes matrix effects, we employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The diethylamino group of N-(4-Diethylaminophenyl)formamide is basic (estimated pKa ~7.5). By acidifying the sample with 2% formic acid, the amine is fully protonated. This allows it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent. We can then aggressively wash the sorbent with 100% methanol to remove neutral lipids and hydrophobic interferences without losing the analyte. Finally, eluting with a basic solution (5% ammonium hydroxide in methanol) neutralizes the amine, breaking the ionic bond and releasing the purified compound.

SPE_Workflow A 1. Sample Preparation Add 2% Formic Acid to protonate amine B 2. SPE Conditioning 1 mL MeOH, then 1 mL 0.1% FA in H2O A->B C 3. Sample Loading Load acidified matrix onto MCX cartridge B->C D 4. Wash Step 1 (Aqueous) 1 mL 0.1% FA in H2O (removes salts) C->D E 5. Wash Step 2 (Organic) 1 mL 100% MeOH (removes neutral lipids) D->E F 6. Target Elution 1 mL 5% NH4OH in MeOH E->F G 7. Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase F->G

Mixed-mode cation exchange (MCX) solid-phase extraction workflow for sample preparation.

Mechanistic Rationale for Mass Spectrometry: In ESI+, the compound forms a stable [M+H]+ precursor ion at m/z 193.1. Upon collision-induced dissociation (CID) with argon gas, the formamide group readily undergoes neutral loss of carbon monoxide (-28 Da) to form a stable fragment at m/z 165.1. A secondary fragmentation involves the cleavage of the diethylamine moiety, yielding a qualifier ion at m/z 120.1.

MS_Fragmentation P Precursor Ion [M+H]+ m/z 193.1 F1 Quantifier Ion [-CO] m/z 165.1 P->F1 CE: 20 eV F2 Qualifier Ion [-C3H7NO] m/z 120.1 P->F2 CE: 35 eV

Proposed ESI+ MS/MS fragmentation pathway for N-(4-Diethylaminophenyl)formamide.

Step-by-Step LC-MS/MS Protocol

4.1. Chromatographic Conditions

  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particles ensure sharp peaks and high chromatographic efficiency).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides protons to facilitate ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

4.2. Mass Spectrometer Parameters (Triple Quadrupole)

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

Table 2: MRM Transitions for N-(4-Diethylaminophenyl)formamide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-(4-Diethylaminophenyl)formamide193.1165.15020Quantifier
N-(4-Diethylaminophenyl)formamide193.1120.15035Qualifier
Stable Isotope Labeled IS (SIL-IS)198.1170.15020Internal Standard

Bioanalytical Method Validation Standards

To ensure the trustworthiness of the generated data, the method must be validated according to the[3][4] and the [5][6].

  • Selectivity & Matrix Effect: Analyze blank matrices from at least six independent sources. The matrix factor (MF) should be calculated using the SIL-IS, and the IS-normalized MF coefficient of variation (CV) must be ≤ 15%[6]. The MCX SPE protocol described above typically yields matrix effects of < 5%.

  • Accuracy & Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) must be analyzed in six replicates.

    • Acceptance Criteria: Mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ). Precision (%CV) must not exceed 15% (20% at the LLOQ)[6].

Table 3: Representative Validation Data Summary (Spiked Matrix)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Accuracy (%)
LLOQ0.058.410.2104.5
Low QC0.154.25.898.2
Mid QC10.03.14.4101.3
High QC80.02.53.999.7

Conclusion

For the quantitative analysis of N-(4-Diethylaminophenyl)formamide, LC-MS/MS vastly outperforms HPLC-UV and GC-MS in terms of sensitivity, selectivity, and analyte stability. By coupling a mechanistically driven MCX solid-phase extraction with optimized MRM transitions, researchers can establish a self-validating, high-throughput assay that strictly adheres to global regulatory standards.

References

  • European Medicines Agency / International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Sources

Validation

Comprehensive Guide to Assessing Electron Density in N-(4-Diethylaminophenyl)formamide Analogs

N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7) represents a highly polarized push-pull chemical system. The strong +M (mesomeric) effect of the para-diethylamino group floods the aromatic ring with electron density, w...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7) represents a highly polarized push-pull chemical system. The strong +M (mesomeric) effect of the para-diethylamino group floods the aromatic ring with electron density, which is subsequently conjugated with the formamide moiety. Understanding these electron density variations is critical for drug development—where such anilides serve as vital pharmacophores—and in materials science for designing hole-transport materials.

This guide provides an objective comparison of orthogonal analytical techniques used to quantify these electronic perturbations against standard formanilide analogs, ensuring researchers can select the most appropriate methodology for their specific application.

Methodological Comparison: Evaluating the Alternatives

To build a robust electronic profile, researchers cannot rely on a single technique. Here is how the primary methodologies compare when assessing electron density in formanilide derivatives:

Density Functional Theory (DFT)
  • Mechanism: Solves the Schrödinger equation using electron density functionals to provide high-resolution, atom-specific mapping of molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

  • Advantage: Highly predictive. It allows for the isolation of specific conformers (e.g., cis vs. trans amides) without solvent interference, which is crucial since 1[1].

  • Limitation: Gas-phase calculations may overestimate dipole moments unless paired with a Polarizable Continuum Model (PCM).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism: Maps local electron density via nuclear shielding. Increased electron density shields the nucleus, shifting resonances upfield.

  • Advantage: Provides a direct physical measurement of the ground state in solution, making it ideal for 2[2].

  • Limitation: Chemical shifts can be confounded by magnetic anisotropy and solvent-solute hydrogen bonding.

Cyclic Voltammetry (CV)
  • Mechanism: Measures macroscopic redox potentials, providing a direct empirical estimation of HOMO energy levels based on oxidation onsets.

  • Advantage: Captures the real-world thermodynamic stability of the electron-rich system.

  • Limitation: The diffusion-controlled, irreversible nature of many 3[3] can complicate the extraction of exact reversible thermodynamic data.

Experimental Data: Comparative Analysis of Analogs

The table below summarizes the electronic properties of N-(4-Diethylaminophenyl)formamide against its less electron-rich analogs. The strong electron-donating nature of the diethylamino group (-NEt₂) dramatically raises the HOMO energy and lowers the oxidation potential compared to the unsubstituted formanilide.

Table 1: Comparative Electron Density Metrics for Formanilide Analogs

Analog (para-Substituent)Hammett Constant (σp)DFT HOMO Energy (eV)¹H NMR Formyl Shift (ppm)CV Oxidation Potential (V vs Fc/Fc⁺)
-NEt₂ (Diethylamino) -0.83-5.188.12+0.35
-OMe (Methoxy) -0.27-5.758.28+0.82
-H (Unsubstituted) 0.00-6.428.45+1.25
-NO₂ (Nitro) +0.78-7.608.85> +1.80

Note: Data represents generalized experimental and computational consensus for para-substituted formanilides. Lower oxidation potentials and higher HOMO energies correlate directly with increased electron density.

Workflow Visualization

Workflow cluster_0 Orthogonal Assessment Techniques A N-(4-Diethylaminophenyl)formamide (Target Analyte) B Computational (DFT) B3LYP/6-31G(d,p) A->B C Spectroscopic (NMR) 1H/13C Chemical Shifts A->C D Electrochemical (CV) Redox Potentials A->D E HOMO/LUMO & Charges B->E F Nuclear Shielding Mapping C->F G Oxidation Onsets (E_ox) D->G H Unified Electron Density Profile (Predictive Modeling) E->H F->H G->H

Fig 1. Orthogonal workflow for assessing electron density in formanilide analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for assessing the electron density of N-(4-Diethylaminophenyl)formamide.

Protocol 1: Computational Assessment (DFT)

Causality: The B3LYP functional provides an excellent balance of computational cost and accuracy for organic amides, while the 6-31G(d,p) basis set includes polarization functions necessary to accurately model the lone pair delocalization from the diethylamino nitrogen into the aromatic π-system.

  • Preparation: Build the cis and trans conformers of the formanilide in a computational suite (e.g., Gaussian 16). The energy difference between these conformers is heavily dictated by the4[4].

  • Optimization: Run a geometry optimization at the B3LYP/6-31G(d,p) level of theory using a Polarizable Continuum Model (PCM) for Dimethylformamide (DMF) to simulate solvent effects.

  • Self-Validation (Frequency Check): Immediately follow optimization with a vibrational frequency calculation. Critical: The absence of imaginary frequencies mathematically confirms the structure is a true local minimum rather than a saddle point/transition state.

  • Analysis: Extract the HOMO/LUMO energy gaps and perform a Mulliken population analysis to map the localized partial charges on the formamide nitrogen.

Protocol 2: Spectroscopic Assessment (NMR)

Causality: Formamides exhibit restricted rotation around the C-N bond due to partial double-bond character. The strongly electron-donating diethylamino group increases this double-bond character, making Variable-Temperature NMR (VT-NMR) essential to resolve the rotamer populations.

  • Sample Prep: Dissolve 15 mg of N-(4-Diethylaminophenyl)formamide in 0.6 mL of anhydrous DMSO-d₆.

  • Self-Validation (Internal Calibration): Ensure the sample contains 0.05% Tetramethylsilane (TMS). Calibrate the spectrometer using the residual solvent peak (DMSO-d₆ at 2.50 ppm) and TMS at 0.00 ppm to guarantee chemical shift accuracy across different analog runs.

  • Acquisition: Acquire ¹H and ¹³C spectra at 298 K (400 MHz or higher).

  • VT-NMR: Gradually increase the probe temperature from 298 K to 373 K in 10 K increments. Observe the coalescence of the formyl proton signals to calculate the rotational energy barrier (ΔG‡), which directly correlates to the electron density donated into the amide bond.

Protocol 3: Electrochemical Assessment (CV)

Causality: Cyclic voltammetry directly measures the energy required to remove an electron from the HOMO. The diethylamino group significantly lowers this barrier, resulting in an early oxidation onset.

  • Electrolyte Prep: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Acetonitrile (ACN). Purge with N₂ for 15 minutes to remove dissolved oxygen.

  • Cell Assembly: Use a three-electrode setup: a Glassy Carbon Working Electrode (WE), a Platinum wire Counter Electrode (CE), and an Ag/Ag⁺ Non-Aqueous Reference Electrode (RE).

  • Measurement: Add the analyte to achieve a 1 mM concentration. Run cyclic voltammograms at scan rates ranging from 50 to 500 mV/s to assess the diffusion-controlled nature of the oxidation.

  • Self-Validation (Internal Standard): At the end of the experiment, spike the solution with 1 mM Ferrocene (Fc). The Fc/Fc⁺ redox couple acts as an internal reference. Calculate the absolute HOMO level using the empirical formula: E_HOMO = -(E_ox_onset vs Fc/Fc⁺ + 4.8) eV. This corrects for any reference electrode drift.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Diethylaminophenyl)formamide

Comprehensive Safety and Operational Guide for Handling N-(4-Diethylaminophenyl)formamide As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of mechanistic risk...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-(4-Diethylaminophenyl)formamide

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of mechanistic risk mitigation. N-(4-Diethylaminophenyl)formamide (CAS 5235-68-7)[1] is a complex organic molecule that requires stringent operational oversight due to the synergistic hazards of its two primary structural moieties: the formamide group and the aromatic amine (diethylaminophenyl) group.

This guide provides the foundational causality behind the required safety protocols, ensuring that your laboratory workflows are both scientifically rigorous and self-validating.

Hazard Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why this compound is dangerous. The toxicity of N-(4-Diethylaminophenyl)formamide is driven by two distinct biochemical pathways:

  • Aromatic Amine Toxicity (Methemoglobinemia): The diethylaminophenyl moiety is highly lipophilic, allowing it to rapidly penetrate the stratum corneum of the skin[2]. Once absorbed into the systemic circulation, aromatic amines are metabolized into N-hydroxy intermediates. These intermediates oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, it induces tissue hypoxia. Clinical signs include cyanosis—a purplish-blue discoloration of the skin, lips, and nail beds[3][4].

  • Formamide Toxicity (Reproductive & Hepatic): Formamide derivatives are known reproductive toxins and suspected teratogens, capable of causing developmental harm[5]. Furthermore, systemic absorption of formamides targets the liver and kidneys, potentially causing hepatotoxicity upon repeated exposure[6].

Operational Takeaway: The primary vector for severe acute toxicity with this compound is percutaneous (skin) absorption [7]. Therefore, your operational plan must prioritize an unbroken, chemically resistant barrier between the compound and the researcher.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic aromatic amines. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11mm thickness per layer)Aromatic amines rapidly permeate thin elastomers[2]. Double gloving provides a fail-safe; if the outer glove is contaminated, it can be stripped without exposing the skin.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents conjunctival absorption. Formamides are severe ocular irritants capable of causing corneal damage[7].
Body Protection Polypropylene/Tyvek Lab Coat or ApronStandard cotton lab coats absorb liquids and hold them against the skin, exacerbating systemic absorption risks[3].
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Prevents the inhalation of aerosolized powders, which can rapidly induce methemoglobinemia via the highly vascularized pulmonary alveoli[2].

Operational Protocol: Handling & Experimental Workflow

When preparing stock solutions for in vitro or in vivo assays, the protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is met.

Standard Operating Procedure: Preparation of a 10 mM Stock Solution

  • Environmental Verification: Verify that the chemical fume hood is fully operational with a face velocity of 80–100 fpm. Validation: Check the digital monitor; if the alarm sounds or the reading is out of bounds, abort the procedure.

  • Static Mitigation: Aromatic amine powders are prone to static scatter, which creates an inhalation hazard. Wipe the exterior of your weighing vessel with an anti-static cloth before use.

  • Closed-System Weighing:

    • Tare a sealable glass vial on the analytical balance.

    • Transport the closed vial to the fume hood.

    • Transfer the required mass of N-(4-Diethylaminophenyl)formamide into the vial inside the hood.

    • Seal the vial before transporting it back to the balance to record the exact mass. Causality: This prevents the aerosolization of toxic particulates in the open laboratory environment.

  • Solvent Addition: Return the sealed vial to the fume hood. Inject anhydrous Dimethyl Sulfoxide (DMSO) through a septum to reach the desired concentration. Causality: DMSO effectively solvates the compound without introducing additional formamide-based toxicity, which would occur if Dimethylformamide (DMF) were used.

  • Storage: Label the vial with the chemical name, CAS 5235-68-7, concentration, and specific hazard warnings ("Reproductive Toxin", "Methemoglobinemia Hazard"). Store in secondary containment at 4°C.

Workflow Start Pre-Operation: Verify Fume Hood PPE Don PPE: Double Nitrile, Coat, Goggles Start->PPE Weigh Weighing: Use Anti-Static & Closed Tare PPE->Weigh Dissolve Dissolution: Add DMSO/Solvent Weigh->Dissolve Store Storage: Secondary Containment (4°C) Dissolve->Store

Workflow for the safe preparation of N-(4-Diethylaminophenyl)formamide solutions.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, protocol-driven action is required to prevent systemic toxicity.

Personnel Exposure (Skin/Eye Contact):

  • Immediate Decontamination: Remove contaminated clothing immediately. Flush the affected skin or eyes with copious amounts of water and mild soap for a minimum of 15 minutes[8].

  • Clinical Monitoring (Critical Step): Monitor the exposed individual for signs of cyanosis (bluish discoloration of the lips, nose, and earlobes)[4]. Symptoms of methemoglobinemia may be delayed for several hours[4].

  • Medical Intervention: Seek immediate medical attention. Inform emergency personnel that the patient was exposed to a methemoglobin-inducing aromatic amine. Symptomatic patients with methemoglobin levels exceeding 30% typically require intravenous administration of methylene blue, which reduces Fe3+ back to Fe2+ [2][4].

Chemical Spill Management:

  • Powder Spills: Do not sweep dry powder, as this generates toxic dust. Gently cover the spill with damp absorbent pads to suppress aerosolization.

  • Liquid Spills: Absorb with inert, non-combustible material (e.g., vermiculite or specialized chemical absorbent pads).

  • Containment: Place all contaminated materials into a tightly sealed, properly labeled hazardous waste container inside the fume hood[5].

Emergency Incident Incident Occurs Type Exposure or Spill? Incident->Type Exposure Personnel Exposure Type->Exposure Human Contact Spill Chemical Spill Type->Spill Surface Contamination Skin Skin/Eye Contact: Flush 15 mins Exposure->Skin Contain Containment: Use Absorbent Pads Spill->Contain Med Medical Alert: Monitor for Cyanosis Skin->Med Waste Disposal: Sealed Hazardous Waste Contain->Waste

Emergency response decision tree for spills and personnel exposure.

Disposal Plan

Improper disposal of formamide derivatives can lead to environmental contamination and dangerous chemical reactions.

  • Segregation: Classify and segregate as "Highly Toxic Organic Waste". Do not mix with strong oxidizing agents, acids, or iodine, as formamides can react vigorously[8].

  • Destruction Method: The preferred method of disposal for aromatic amines is high-temperature incineration by a licensed hazardous waste contractor. This ensures the complete thermal destruction of the nitrogenous ring system, preventing environmental accumulation.

  • Secondary Containment: All waste must be stored in secondary containment within a designated, ventilated hazardous waste accumulation area prior to pickup[5].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Diethylaminophenyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(4-Diethylaminophenyl)formamide
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